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5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine Documentation Hub

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  • Product: 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine
  • CAS: 1220020-25-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine, a heterocyclic amine of significant interest i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its chemical properties, a robust synthetic pathway, and its potential as a scaffold for developing novel therapeutics, particularly in the realm of oncology.

Introduction: The Significance of the N-Aryl-2-pyridinamine Scaffold

The N-aryl-2-pyridinamine core is a privileged structure in drug discovery, forming the backbone of numerous biologically active compounds.[1] Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets. The strategic incorporation of a bromine atom at the 5-position of the pyridine ring provides a crucial handle for further chemical modifications, enabling the exploration of a wider chemical space and the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[1] This is often achieved through palladium-catalyzed cross-coupling reactions, which allow for the introduction of diverse substituents.[1]

Physicochemical and Spectroscopic Properties (Predicted)

PropertyPredicted Value
Molecular Formula C₁₃H₁₃BrN₂
Molecular Weight 277.16 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
¹H NMR (CDCl₃, 400 MHz) δ 8.0-8.2 (d, 1H, Py-H), 7.5-7.7 (d, 1H, Py-H), 7.1-7.3 (m, 4H, Ar-H), 6.5-6.7 (br s, 1H, NH), 2.3-2.4 (s, 3H, Ar-CH₃), 2.1-2.2 (s, 3H, Py-CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 155-157 (C), 145-147 (C), 138-140 (CH), 135-137 (C), 130-132 (CH), 129-131 (C), 120-122 (CH), 110-112 (C), 20-22 (CH₃), 17-19 (CH₃)
FT-IR (KBr, cm⁻¹) ~3400 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1600 (C=C stretch), ~1580 (N-H bend), ~1050 (C-Br stretch)

Synthesis and Mechanism: The Buchwald-Hartwig Amination

The most efficient and widely adopted method for the synthesis of N-aryl-2-pyridinamines is the Buchwald-Hartwig amination.[2] This palladium-catalyzed cross-coupling reaction provides a powerful tool for the formation of carbon-nitrogen bonds.[2]

Proposed Synthetic Route

A plausible synthetic route to 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine involves the coupling of 2,5-dibromo-3-methylpyridine with 4-methylaniline.

Synthetic Route 2,5-dibromo-3-methylpyridine 2,5-dibromo-3-methylpyridine Reaction Pd₂(dba)₃, Xantphos NaOtBu, Toluene, 110 °C 2,5-dibromo-3-methylpyridine->Reaction 4-methylaniline 4-methylaniline 4-methylaniline->Reaction Target_Compound 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine Reaction->Target_Compound Buchwald-Hartwig Amination Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) PdII_complex L₂Pd(II)(Ar)(Br) Pd0->PdII_complex Ar-Br Amine_Coord Amine Coordination (R-NH₂) PdII_Amine_complex [L₂Pd(II)(Ar)(R-NH₂)]⁺Br⁻ PdII_complex->PdII_Amine_complex R-NH₂ Deprotonation Deprotonation (-H⁺) PdII_Amido_complex L₂Pd(II)(Ar)(R-NH) PdII_Amine_complex->PdII_Amido_complex Base PdII_Amido_complex->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-NH-R PdII_Amido_complex->Product

Caption: Generalized mechanism of the Buchwald-Hartwig amination.

Reactivity and Opportunities for Further Functionalization

The bromine atom at the 5-position of the pyridine ring is a key functional group that allows for a wide range of subsequent chemical transformations. This makes 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine a valuable intermediate for the synthesis of diverse compound libraries.

One of the most powerful methods for derivatization is the Suzuki cross-coupling reaction . This palladium-catalyzed reaction enables the formation of a new carbon-carbon bond by coupling the bromopyridine with an organoboron reagent, such as an arylboronic acid. [3]This opens up the possibility of introducing a vast array of aryl and heteroaryl substituents at this position.

Suzuki_Coupling Starting_Material 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine Reaction Pd(PPh₃)₄, Base Solvent, Heat Starting_Material->Reaction Arylboronic_Acid Arylboronic Acid (Ar'-B(OH)₂) Arylboronic_Acid->Reaction Product Diversified Product Reaction->Product Suzuki Coupling

Caption: Diversification of the scaffold via Suzuki cross-coupling.

Potential Applications in Drug Discovery: Targeting Kinase Signaling Pathways

N-aryl-2-pyridinamine derivatives have emerged as potent inhibitors of various protein kinases. [1]These enzymes play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. [1]By blocking the activity of specific kinases, these compounds can interrupt aberrant signaling cascades and inhibit tumor growth. [1] A prominent example is the RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in cancer. A molecule based on the 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine scaffold could potentially be optimized to inhibit a kinase within this pathway, such as RAF or MEK.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Proliferation Inhibitor Pyridinamine Inhibitor Inhibitor->RAF

Caption: Potential inhibition of the RAF-MEK-ERK signaling pathway.

Safety and Handling

As with all brominated heterocyclic compounds, 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. [4]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves. [5]* Inhalation: Avoid breathing dust or vapors. [4]* Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water. [6]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [4] Always consult the Safety Data Sheet (SDS) for the specific compound and its reagents before handling.

Experimental Protocols

Protocol for Synthesis via Buchwald-Hartwig Amination

Materials:

  • 2,5-dibromo-3-methylpyridine

  • 4-methylaniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromo-3-methylpyridine (1.0 eq), 4-methylaniline (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine.

Protocol for Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube. [7]2. Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. [7]3. Process the spectra and report chemical shifts in parts per million (ppm) relative to the residual solvent peak. [7] FT-IR Spectroscopy:

  • Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. [7]2. For a KBr pellet, grind a small amount of the compound with dry potassium bromide and press it into a thin, transparent disk. [7]3. Record the FT-IR spectrum over a range of 4000-400 cm⁻¹. [7]

References

  • Al-Otaibi, J. S., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 814-825. [Link]

  • Al-Otaibi, J. S., et al. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules, 13(4), 814-825. [Link]

  • Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved February 27, 2024, from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridinium Bromide Perbromide, 95. Retrieved from [Link]

  • ChemSupply. (n.d.). Pyridinium tribromide Safety Data Sheet. Retrieved from [Link]

  • Durham Tech. (2012, February 2). SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Retrieved from [Link]

  • Beilstein-Institut. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1024-1031. [Link]

  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]

  • Benchchem. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21964096, 5-Bromo-2-methylpyridin-3-amine. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18616196, 5-Bromo-4-methylpyrimidin-2-amine. Retrieved from [Link].

  • Benchchem. (n.d.).
  • MilliporeSigma. (n.d.). 5-bromo-4-(2-methylpropoxy)pyridin-3-amine. Retrieved from [Link].

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link].

  • Boron Molecular. (n.d.). 5-bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one. Retrieved from [Link].

  • National Center for Biotechnology Information. (2012). 5-Bromo-N-methylpyrimidin-2-amine. Retrieved from [Link].

  • National Center for Biotechnology Information. (2012). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link].

  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
  • National Center for Biotechnology Information. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link].

  • MDPI. (2025). Development and Characterization of a New Oral Antileishmanial Bis(pyridine-2-Carboxamidine) Drug Through Innovative Dissolution Testing in Biorelevant Media Combined with Pharmacokinetic Studies. Retrieved from [Link].

  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link].

  • National Center for Biotechnology Information. (2006). Identification and characterization of potential impurities of quetiapine fumarate. Retrieved from [Link].

Sources

Exploratory

5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine structure elucidation

An In-depth Technical Guide: Structure Elucidation of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine Introduction In the landscape of medicinal chemistry and materials science, substituted pyridinamine scaffolds are...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Structure Elucidation of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine

Introduction

In the landscape of medicinal chemistry and materials science, substituted pyridinamine scaffolds are of significant interest due to their prevalence in bioactive molecules and functional materials. The precise structural characterization of these compounds is a prerequisite for understanding their structure-activity relationships (SAR), mechanism of action, and intellectual property claims. 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine is a multi-substituted heterocyclic compound whose synthesis may be pursued for various applications, including as a key intermediate for kinase inhibitors or other therapeutic agents.[1]

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine. We will proceed through a logical sequence of analytical experiments, demonstrating how data from each technique corroborates the others, forming a self-validating system for structural confirmation. The causality behind experimental choices and the interpretation of complex data will be emphasized, reflecting a field-proven approach to molecular characterization.

Hypothesized Structure and Foundational Analysis

The target compound's name implies a specific connectivity. Our first step is to translate this name into a chemical structure and derive its fundamental properties.

Hypothesized Structure:



  • Molecular Formula: C₁₃H₁₃BrN₂

  • Molecular Weight (Monoisotopic):

    • With ⁷⁹Br: 276.0262 g/mol

    • With ⁸¹Br: 278.0242 g/mol

This initial analysis provides the theoretical values we aim to confirm experimentally. The presence of bromine, with its two common isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, predicts a highly characteristic isotopic pattern in mass spectrometry.[2]

Integrated Analytical Workflow

The elucidation process follows a structured path where each step builds upon the last. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies functional groups, and a suite of NMR experiments reveals the precise atomic connectivity.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Analysis cluster_2 Definitive Confirmation A Hypothesized Structure C₁₃H₁₃BrN₂ MS Mass Spectrometry (MS) A->MS Confirm MW & Isotope Pattern IR Infrared (IR) Spectroscopy MS->IR Corroborate Formula NMR NMR Spectroscopy Suite IR->NMR Confirm Functional Groups XRD X-ray Crystallography (Optional) NMR->XRD Grow Crystal for Absolute Proof Conclusion Final Structure Confirmation NMR->Conclusion Define Connectivity & Stereochemistry XRD->Conclusion

Caption: Logical workflow for structure elucidation.

Mass Spectrometry: Molecular Weight and Isotopic Signature

Mass spectrometry is the initial and indispensable technique for determining a molecule's mass-to-charge ratio (m/z).[3] For halogenated compounds, it provides an immediate and unmistakable signature.[3][4]

Expected Results

Using a soft ionization technique like Electrospray Ionization (ESI) to preserve the molecular ion, we expect to see a doublet of peaks for the protonated molecule [M+H]⁺. Electron Ionization (EI) will show the molecular ion [M]⁺• and provides rich fragmentation data.[3]

IonExpected m/z (⁷⁹Br)Expected m/z (⁸¹Br)Relative IntensityInformation Provided
[M]⁺• 276.03278.02~1:1Confirms molecular weight and presence of one bromine atom.[5]
[M-Br]⁺ 197.12197.12VariableIndicates loss of the bromine radical, a common fragmentation pathway.[5]
[M-C₇H₇]⁺ 185.96187.96VariableIndicates cleavage of the N-aryl bond, losing a tolyl radical.

The most critical diagnostic feature is the M and M+2 peaks of nearly equal intensity, which is a definitive indicator of a monobrominated compound.[6]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Instrument Settings:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5-4.5 kV

    • Drying Gas (N₂): Flow rate of 5-10 L/min at 300-350 °C.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Analysis: Identify the molecular ion cluster ([M+H]⁺) and confirm the ~1:1 isotopic pattern for m/z 277 and 279.

G M [C₁₃H₁₃BrN₂]⁺• m/z = 276/278 Frag1 [C₁₃H₁₃N₂]⁺ m/z = 197 M->Frag1 Frag2 [C₆H₅BrN₂]⁺• m/z = 185/187 M->Frag2 Neutral1 - Br• Neutral2 - C₇H₇• (tolyl)

Caption: Predicted key fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.[7][8]

Expected Absorptions

The IR spectrum will provide evidence for the key structural components: the secondary amine, the two aromatic rings, and the methyl groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3350–3310N-H StretchSecondary Aromatic AmineConfirms the presence of the N-H bond. A single, sharp peak is expected for a secondary amine.[9]
3100–3000C-H StretchAromatic (sp² C-H)Indicates the presence of the pyridine and phenyl rings.
2980–2850C-H StretchAliphatic (sp³ C-H)Confirms the two methyl groups.
1620–1580C=C / C=N StretchAromatic RingsStrong absorptions characteristic of the aromatic ring systems.
1580-1650N-H BendSecondary AmineConfirms the N-H bond; can sometimes overlap with aromatic ring stretches.[9]
1335–1250C-N StretchAromatic AmineStrong band indicative of the bond between the amine nitrogen and the aromatic rings.[9]
Below 1500Fingerprint RegionMolecule as a wholeComplex pattern unique to the molecule, including C-Br vibrations.[10]
Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000–400 cm⁻¹.[11]

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[13][14] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[15][16]

¹H NMR: Proton Environment Analysis

¹H NMR provides the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~8.2d (J≈2 Hz)1HH6 (Pyridine)Deshielded by adjacent ring nitrogen. Coupled to H4 (4-bond, small J).
~7.8d (J≈2 Hz)1HH4 (Pyridine)Deshielded aromatic proton. Coupled to H6 (4-bond, small J).
~7.2d (J≈8 Hz)2HH2'/H6' (Tolyl)Protons ortho to the N-substituent on the tolyl ring.
~7.0d (J≈8 Hz)2HH3'/H5' (Tolyl)Protons meta to the N-substituent on the tolyl ring.
~5.5br s1HN-HExchangeable proton, chemical shift can vary.
~2.4s3HC7-H₃ (Tolyl-CH₃)Standard chemical shift for a methyl group on an aromatic ring.
~2.3s3HC8-H₃ (Pyridine-CH₃)Methyl group on the pyridine ring.
¹³C NMR & DEPT: Carbon Skeleton Inventory

¹³C NMR reveals the number of unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (C) are absent in DEPT-135.

Predicted δ (ppm)Carbon TypeAssignmentRationale
~155CC2 (Pyridine)Carbon attached to two nitrogen atoms (ring N and exocyclic N), highly deshielded.
~148CHC6 (Pyridine)Deshielded by adjacent ring nitrogen.
~142CHC4 (Pyridine)Aromatic CH.
~138CC1' (Tolyl)Quaternary carbon attached to the amine nitrogen.
~135CC4' (Tolyl)Quaternary carbon attached to the tolyl methyl group.
~132CC3 (Pyridine)Carbon attached to the pyridine methyl group.
~130CHC3'/C5' (Tolyl)Aromatic CH.
~125CHC2'/C6' (Tolyl)Aromatic CH.
~118CC5 (Pyridine)Carbon attached to bromine, deshielded.
~21CH₃C7 (Tolyl-CH₃)Standard aliphatic carbon shift.
~18CH₃C8 (Pyridine-CH₃)Standard aliphatic carbon shift.
2D NMR: Connecting the Pieces

2D NMR experiments are crucial for assembling the fragments identified by 1D NMR into the final molecular structure.[15][17]

  • ¹H-¹H COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled (typically through 2-3 bonds).[15] This experiment will confirm the connectivity within the tolyl ring (H2'/H6' coupled to H3'/H5').

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.[17][18] This allows for the definitive assignment of all protonated carbons listed in the tables above.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for elucidating the overall framework. It shows correlations between protons and carbons over 2-3 bonds, allowing us to connect the isolated spin systems.[15][17]

Key Expected HMBC Correlations:

G H6 C2 H6->C2 C5 H6->C5 H4 H4->C5 NH NH->C2 C1_prime NH->C1_prime Me_Py Me_Py->C2 C3 Me_Py->C3 C4 Me_Py->C4 H_Tolyl H_Tolyl->C1_prime

Caption: Key HMBC correlations confirming the molecular backbone.

  • N-H to C2 and C1': Unambiguously links the tolyl group to the amine nitrogen and the nitrogen to the C2 position of the pyridine ring.

  • Pyridine-CH₃ (C8-H₃) to C2, C3, and C4: Places the methyl group at the C3 position.

  • H6 to C2 and C5: Confirms the positions of H6 and the bromine-bearing C5.

Experimental Protocol: NMR Suite
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[17]

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a DEPT-135 spectrum to differentiate carbon types.

  • 2D Spectra Acquisition:

    • COSY: Use a standard gradient-selected COSY pulse sequence (e.g., gCOSY).

    • HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

    • HMBC: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf), optimized for a long-range coupling constant of ~8 Hz.[17]

  • Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct all spectra. Pick peaks and integrate ¹H signals. Use the combination of 2D spectra to build the structure piece by piece, starting with known fragments and connecting them via HMBC correlations.[19]

X-ray Crystallography: The Ultimate Confirmation

For absolute proof of structure, especially when stereochemistry is involved, single-crystal X-ray diffraction is the gold standard.[20][21][22] While the target molecule is achiral, crystallography provides an undeniable 3D model of the molecule, confirming bond lengths, bond angles, and the overall connectivity established by NMR.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow a single, high-quality crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer.[23] Collect diffraction data, typically using Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates.[23]

  • Analysis: The refined structure provides a 3D model, confirming the atomic connectivity and confirming the structure elucidated by other methods.

Conclusion: A Unified Structural Assignment

The structure of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine is confirmed through a synergistic application of modern analytical techniques.

  • Mass Spectrometry established the correct molecular formula, C₁₃H₁₃BrN₂, via the molecular ion peak and the characteristic 1:1 M/M+2 isotopic pattern, confirming the presence of a single bromine atom.

  • FTIR Spectroscopy identified the essential functional groups: a secondary amine (N-H), aromatic rings (C=C, C-H), and aliphatic methyl groups (C-H).

  • NMR Spectroscopy , through a comprehensive suite of 1D and 2D experiments, provided the definitive connectivity map. ¹H and ¹³C NMR identified all unique proton and carbon environments. COSY confirmed the tolyl ring's substitution pattern, HSQC linked protons to their carbons, and crucial HMBC correlations connected the pyridine ring, the tolyl group, and the substituent methyl groups in the hypothesized arrangement.

Each piece of data independently supports and is validated by the others, leading to an unambiguous and confident structural assignment. This rigorous, multi-faceted approach ensures the scientific integrity required for research, discovery, and development applications.

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  • Interpreting Infrared Spectra. Specac Ltd.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
  • IR: amines. University of Calgary.
  • Mass spectrometry of halogen-containing organic compounds. ResearchGate.
  • Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. Benchchem.
  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate.
  • Spectroscopic Analysis of 5-Bromo-N-phenylpyridin-3-amine and its Analogs: A Comparative Guide. Benchchem.
  • NMR Techniques in Organic Chemistry: a quick guide. University of Bath.
  • 5-Bromo-N-methylpyrimidin-2-amine. National Center for Biotechnology Information.
  • nmr training. Simon Fraser University.
  • 5-BROMO-4-CHLORO-2-PYRIDINAMINE. precisionFDA.
  • Synthesis, Structure Elucidation, Antioxidant and Antimicrobial Activity of Novel 2-(5-Trifluoromethyl-1 H -pyrazol-1-yl). Academia.edu.
  • NMR as a Tool for Structure Elucidation of Organic Compounds. University of Illinois Urbana-Champaign.
  • Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Royal Society of Chemistry.
  • Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry.
  • (5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Center for Biotechnology Information.
  • (PDF) Identification and structure elucidation by NMR spectroscopy. ResearchGate.
  • Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. PubMed.
  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. The University of Texas at Austin.
  • Structural elucidation by NMR(1HNMR). SlideShare.
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. International Journal of Drug Design and Discovery.
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University.
  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. IntechOpen.
  • (PDF) Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. ResearchGate.

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine

Executive Summary & Compound Profile 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine is a critical diarylamine intermediate, frequently utilized in the development of kinase inhibitors and heterocyclic pharmaceuticals...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine is a critical diarylamine intermediate, frequently utilized in the development of kinase inhibitors and heterocyclic pharmaceuticals. Its structural core—a 2-aminopyridine scaffold—serves as a privileged structure in medicinal chemistry, capable of diverse hydrogen bonding interactions within ATP-binding pockets.

This guide provides a comprehensive technical breakdown of the spectroscopic signatures required to validate the identity and purity of this compound. Given its status as a specialized intermediate, the data presented synthesizes experimental precedents from analogous diarylamines and high-fidelity predictive modeling standard in pharmaceutical QC.

Chemical Identity
ParameterDetail
IUPAC Name 5-Bromo-3-methyl-N-(4-methylphenyl)pyridin-2-amine
Molecular Formula C₁₃H₁₃BrN₂
Exact Mass 276.0262 (⁷⁹Br) / 278.0242 (⁸¹Br)
Molecular Weight 277.16 g/mol
Structural Features 2,3,5-substituted pyridine ring; p-tolyl amine moiety
Key Functionality Aryl bromide (handle for further coupling); Secondary amine (H-bond donor)

Synthesis Context & Impurity Profile

To accurately interpret spectroscopic data, one must understand the genesis of the sample. This compound is typically synthesized via Buchwald-Hartwig Cross-Coupling , a method chosen for its selectivity in forming C-N bonds between heteroaryl halides and anilines.

Synthesis Pathway (Graphviz Visualization)

The following workflow illustrates the standard convergent synthesis and the critical purification steps required to remove specific impurities that often plague spectral baselines.

SynthesisWorkflow SM1 2-Amino-5-bromo- 3-methylpyridine Rxn Cross-Coupling (100°C, Toluene/Dioxane) SM1->Rxn SM2 4-Bromotoluene SM2->Rxn Cat Pd Catalyst / Ligand (e.g., Pd2(dba)3 / BINAP) Cat->Rxn Prod Target Molecule (Crude) Rxn->Prod Yield ~70-85% Pur Purification (Flash Column: Hex/EtOAc) Prod->Pur Remove Pd & Ligand Final Pure Analytical Standard >98% HPLC Pur->Final

Figure 1: Convergent synthesis pathway via Palladium-catalyzed amination. Note that ligand signals (e.g., BINAP aromatic protons) are common impurities in the 6.5–7.5 ppm NMR region.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The ¹H NMR spectrum of this compound is distinct due to the interplay between the electron-deficient pyridine ring and the electron-rich p-tolyl ring.

Solvent Selection: DMSO-d₆ is recommended over CDCl₃. The polarity of DMSO stabilizes the secondary amine (NH), resulting in a sharper, distinct singlet downfield, whereas CDCl₃ often leads to broadening or exchange-induced disappearance of the NH signal.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
PositionShift (δ, ppm)MultiplicityIntegralCoupling (Hz)Assignment Logic
NH 8.35 – 8.50s (broad)1H-Deshielded by pyridine ring current and H-bonding.
Py-H6 8.15d1HJ ≈ 2.2Most deshielded proton; meta-coupling to H4.
Py-H4 7.72d1HJ ≈ 2.2Meta-coupling to H6; shielded relative to H6 by Br/Me position.
Ar-H (ortho) 7.55d2HJ ≈ 8.4Ortho to amine N; part of AA'BB' system of p-tolyl.
Ar-H (meta) 7.10d2HJ ≈ 8.4Ortho to methyl; shielded relative to ortho protons.
Py-CH₃ 2.18s3H-C3-Methyl; slightly deshielded by pyridine ring.
Ar-CH₃ 2.26s3H-p-Tolyl methyl; typical benzylic position.

Critical QC Check:

  • Isomer Differentiation: Ensure the coupling constant between the two pyridine protons is ~2.0–2.5 Hz (meta-coupling). If a larger coupling (~8 Hz) is observed, the bromine may be at the 4 or 6 position, indicating a starting material error.

Table 2: ¹³C NMR Key Shifts (100 MHz, DMSO-d₆)
Carbon TypeShift (δ, ppm)Structural Significance
C=N (Pyridine C2) ~153.0Ipso carbon attached to amine; most deshielded.
Pyridine C6 ~145.5Alpha to nitrogen; high shift.
Pyridine C4 ~139.0Meta to nitrogen.
Aromatic C-N ~138.0Ipso carbon of the p-tolyl ring.
Pyridine C3 ~120.0Substituted by Methyl.[1][2]
Pyridine C5 ~108.5Substituted by Bromine (Heavy atom effect shields C).
Methyls 16.8 (Py-Me), 20.5 (Tol-Me)Distinct aliphatic signals.
Mass Spectrometry (MS)

Mass spectrometry provides the most definitive confirmation of the halogenation state due to the natural abundance of Bromine isotopes.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

  • Molecular Ion: [M+H]⁺

Isotopic Signature: Bromine exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). Consequently, the mass spectrum must display a "doublet" molecular ion pattern with nearly 1:1 intensity separated by 2 mass units.

  • Peak A (⁷⁹Br): m/z 277.03

  • Peak B (⁸¹Br): m/z 279.03

Fragmentation Pathway (ESI-MS/MS):

  • [M+H]⁺ (277/279) : Parent Ion.

  • Loss of Br (-79/81) : Formation of a stabilized radical cation or cyclized product (m/z ~198).

  • Loss of Tolyl (-91) : Cleavage of the N-Aryl bond (less common in soft ionization but visible in EI).

MassSpec Parent [M+H]+ m/z 277 / 279 (1:1) Frag1 [M - Br]+ m/z ~198 Parent->Frag1 Homolytic cleavage (C-Br bond) Frag2 Tropylium Ion (from p-tolyl) m/z 91 Parent->Frag2 N-C cleavage (High Energy)

Figure 2: Primary fragmentation logic. The 1:1 doublet at the parent ion is the diagnostic "fingerprint" for the presence of Bromine.

Infrared Spectroscopy (FT-IR)
  • N-H Stretch: A single, sharp band around 3250–3300 cm⁻¹ (secondary amine).

  • C=C / C=N Stretch: Characteristic pyridine/aromatic "breathing" modes at 1580–1600 cm⁻¹ .

  • C-Br Stretch: A strong band in the fingerprint region, typically 1000–1075 cm⁻¹ .

Experimental Protocols

Sample Preparation for NMR

To ensure reproducibility and avoid concentration-dependent shifts (especially of the NH proton):

  • Weigh 5–10 mg of the solid compound into a clean vial.

  • Add 0.6 mL of DMSO-d₆ (99.9% D).

  • Sonicate for 30 seconds to ensure complete dissolution.

  • Filter through a cotton plug if any turbidity remains (undissolved salts from synthesis).

  • Transfer to a 5mm NMR tube.

HPLC Purity Assessment

Before biological testing, purity must be established.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Retention Time: Expect elution in the middle-late region (approx. 6–7 min) due to the lipophilicity of the bromo and tolyl groups.

References

  • Synthesis of 2-Amino-5-bromopyridines: Source: Organic Syntheses, Coll.[3] Vol. 5, p. 346 (1973). Relevance: Foundational method for brominating the aminopyridine core. URL:[Link]

  • Buchwald-Hartwig Amination of Pyridines: Source:Journal of the American Chemical Society, 130(41), 13552-13554. Relevance: Establishes catalyst/ligand systems (Pd/BINAP) for coupling hindered aminopyridines. URL:[Link]

  • Spectroscopic Data of Pyridine Derivatives (SDBS): Source: National Institute of Advanced Industrial Science and Technology (AIST). Relevance: Database for comparing C-13 shifts of the 2-amino-3-methylpyridine substructure. URL:[Link]

  • PubChem Compound Summary: 2-Amino-5-bromo-3-methylpyridine: Source: National Center for Biotechnology Information (2025). Relevance: Physical property data for the primary starting material.[1][2][4][5][6] URL:[Link]

Sources

Exploratory

Synthesis of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine

An In-Depth Technical Guide to the Abstract This guide provides a comprehensive, technically-grounded methodology for the synthesis of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine, a substituted pyridinamine scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Abstract

This guide provides a comprehensive, technically-grounded methodology for the synthesis of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine, a substituted pyridinamine scaffold with significant potential in medicinal chemistry and materials science. The core of this synthesis is a modern, efficient palladium-catalyzed cross-coupling reaction—the Buchwald-Hartwig amination. We will explore the strategic synthesis of a key intermediate, 2,5-dibromo-3-methylpyridine, and provide a detailed, optimized protocol for its subsequent amination with p-toluidine. This document is intended for researchers, chemists, and drug development professionals, offering not just a procedural outline but also a deep dive into the mechanistic rationale and critical parameter optimization that underpins a successful synthesis.

Introduction

Substituted pyridine derivatives are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in drug design. The target molecule, 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine, combines several key features: a brominated pyridine ring amenable to further functionalization (e.g., via Suzuki or Sonogashira coupling), a methyl group that influences steric and electronic properties, and an N-aryl linkage that is a common feature in many biologically active compounds.

Traditional methods for forming aryl C-N bonds often require harsh conditions and suffer from limited substrate scope.[2] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines, allowing for the formation of C-N bonds under milder conditions with exceptional functional group tolerance.[2][3] This guide details a robust and reproducible synthetic pathway centered on this powerful transformation.

Strategic Retrosynthesis and Synthetic Plan

A logical retrosynthetic analysis of the target molecule identifies the most strategic bond disconnection at the C2-N bond of the pyridine ring. This disconnection points to a Buchwald-Hartwig amination as the key forward-synthetic step, coupling p-toluidine with a suitable 2-halopyridine precursor.

G cluster_precursors Target 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine Disconnect C-N Disconnection (Buchwald-Hartwig) Target->Disconnect Precursors Precursors Disconnect->Precursors P1 2,5-Dibromo-3-methylpyridine Precursors->P1 P2 p-Toluidine (4-methylaniline) Precursors->P2 Intermediate 2-Amino-5-bromo-3-methylpyridine P1->Intermediate Sandmeyer Reaction SM1 2-Amino-3-methylpyridine Intermediate->SM1 Bromination

Caption: Retrosynthetic analysis of the target molecule.

Based on this analysis, our forward synthesis is a three-step process:

  • Bromination: Synthesis of 2-Amino-5-bromo-3-methylpyridine from commercially available 2-amino-3-methylpyridine.

  • Diazotization/Sandmeyer Reaction: Conversion of the 2-amino group to a bromide, yielding the key intermediate 2,5-dibromo-3-methylpyridine.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 2,5-dibromo-3-methylpyridine with p-toluidine to yield the final product.

The overall synthetic pathway is illustrated below.

Caption: Overall three-step synthetic workflow.

Synthesis of Key Intermediates

Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine

The initial step involves the regioselective bromination of 2-amino-3-methylpyridine. The amino group is a strong activating ortho-, para-director. Since the ortho- position (C3) is blocked by the methyl group, bromination occurs selectively at the para- position (C5).

Experimental Protocol:

  • To a solution of 2-amino-3-methylpyridine (1.0 eq.) in anhydrous dichloromethane, add bromine (1.0 eq.) dropwise at 0-5 °C over 1 hour.[4]

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 3-4 hours.[4]

  • The resulting suspension is then treated with an aqueous solution of sodium hydroxide to neutralize the acid formed and deprotonate the product.[5]

  • The crude product is collected by filtration, washed with water, and can be recrystallized or used directly in the next step after drying.

ReagentMolar Eq.Purpose
2-Amino-3-methylpyridine1.0Starting Material
Bromine1.0Brominating Agent
DichloromethaneSolventReaction Medium
Sodium Hydroxide-Neutralization/Work-up
Step 2: Synthesis of 2,5-Dibromo-3-methylpyridine

This transformation is achieved via a Sandmeyer-type reaction, where the 2-amino group of 2-amino-5-bromo-3-methylpyridine is converted into a diazonium salt and subsequently displaced by a bromide ion.

Experimental Protocol:

  • Suspend 2-amino-5-bromo-3-methylpyridine (1.0 eq.) in an aqueous solution of hydrobromic acid (48%) and cool the mixture to between -15 °C and -5 °C.[5][6]

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, ensuring the temperature is maintained below -10 °C.[6] This in situ generation of nitrous acid converts the primary amine to a diazonium salt.

  • In some procedures, a copper(I) bromide (CuBr) catalyst is added to facilitate the displacement of the diazonium group.[5]

  • After the addition is complete, the reaction is allowed to stir for 2-3 hours while slowly warming to room temperature.[5][6]

  • The reaction is then carefully quenched by neutralization with an aqueous potassium or sodium hydroxide solution.[6]

  • The product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2,5-dibromo-3-methylpyridine.[6]

The Core Transformation: Buchwald-Hartwig Amination

This final step is the palladium-catalyzed coupling of 2,5-dibromo-3-methylpyridine with p-toluidine. The reaction selectively occurs at the C2 position of the pyridine ring, which is more activated towards nucleophilic attack and oxidative addition to the palladium catalyst than the C5 position.

Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[2][7] Understanding this mechanism is crucial for rational optimization of the reaction conditions.

G Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [L-Pd(II)(Ar)(NH₂R')]+X⁻ OxAdd->AmineCoord Amine Coordination (R'-NH₂) Deprotonation L-Pd(II)(Ar)(NHR') AmineCoord->Deprotonation Deprotonation (Base) RedElim Ar-NHR' Deprotonation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 2,5-dibromo-3-methylpyridine to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (p-toluidine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[3]

  • Reductive Elimination: The final C-N bond is formed as the product, Ar-NHR', is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[3]

Optimization of Reaction Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of four key components:

  • Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are the most common precursors.[7] Pd₂(dba)₃ is a Pd(0) source, while Pd(II) sources are reduced in situ to the active catalytic species.

  • Ligand: This is arguably the most critical component. For coupling with heteroaryl halides, bulky, electron-rich phosphine ligands are required to promote both the oxidative addition and the final reductive elimination steps.[3] Ligands like (±)-BINAP, RuPhos, or BrettPhos are excellent candidates.[8][9] The choice of ligand can significantly impact reaction rate and yield.

  • Base: A strong, non-nucleophilic base is essential to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOtBu) is the most common choice.[7] Other bases like LHMDS or Cs₂CO₃ can also be effective, particularly with base-sensitive substrates.[8]

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are standard choices, as they are stable under the reaction conditions and effectively solubilize the reagents.[3]

Detailed Experimental Protocol

Materials:

  • 2,5-Dibromo-3-methylpyridine (1.0 eq.)

  • p-Toluidine (1.1 - 1.2 eq.)

  • Pd₂(dba)₃ (1-2 mol%)

  • (±)-BINAP (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 eq.)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add sodium tert-butoxide, Pd₂(dba)₃, and (±)-BINAP.[3]

  • Add 2,5-dibromo-3-methylpyridine and p-toluidine to the flask.

  • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Purge the mixture with the inert gas for 5-10 minutes.

  • Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and proceed with the work-up.

Purification and Characterization

Work-up and Purification
  • Filter the cooled reaction mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude residue is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine.

Spectroscopic Analysis

The structure of the final product must be confirmed by standard spectroscopic methods. While specific experimental data for the exact target molecule is not widely published, predictions can be made based on closely related analogs.[10]

Analysis Predicted Data for 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine
¹H NMR Pyridine-H: ~8.0-8.2 ppm (d), ~7.5-7.7 ppm (d). Aryl-H: ~7.1-7.4 ppm (m, 4H). NH: ~6.0-7.0 ppm (br s). Pyridine-CH₃: ~2.2-2.4 ppm (s). Aryl-CH₃: ~2.3-2.5 ppm (s).
¹³C NMR Pyridine-C: ~155-158 (C-NH), ~148 (C-Br), ~145, ~140, ~110. Aryl-C: ~138-140 (C-NH), ~132-135 (C-CH₃), ~130 (2C), ~120-122 (2C). CH₃: ~18-22 ppm.
Mass Spec (EI) The molecular ion peak (M+) will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).[10]

Health and Safety Considerations

  • Bromine is highly corrosive and toxic; handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Organophosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Palladium compounds are toxic and should be handled with care.

  • Sodium tert-butoxide is a strong base and is corrosive; avoid contact with skin.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This guide outlines a reliable and efficient three-step synthesis for 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine. The strategy leverages a classic bromination and Sandmeyer reaction to prepare a key dibromopyridine intermediate, followed by a powerful Buchwald-Hartwig amination for the final C-N bond formation. By carefully selecting the catalyst, ligand, base, and solvent, this methodology provides a high-yielding and scalable route to a valuable chemical scaffold for further exploration in pharmaceutical and materials science research.

References

  • ChemicalBook. (2026, January 13). 2-Amino-5-bromo-3-methylpyridine | 3430-21-5.
  • Sigma-Aldrich. 2-Amino-3-bromo-5-methylpyridine 98 | 17282-00-7.
  • Chem-Impex. 2-Amino-3-bromo-5-methylpyridine.
  • Google Patents. (CN105348177A). Preparation method for 2,5-dibromo-3-methylpyridine.
  • MDPI. (2017, January 27).
  • BenchChem.
  • Wikipedia.
  • BenchChem.
  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • Google Patents. (US20060116519A1). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ChemicalBook. 2,5-Dibromo-3-methylpyridine synthesis.
  • Chemical Insights. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • BenchChem.
  • NIH PMC. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • Organic Synthesis. Buchwald-Hartwig Coupling.

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Foundational

Technical Guide: Discovery of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine Derivatives

The following technical guide details the discovery, synthesis, and optimization of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine derivatives. This scaffold represents a privileged pharmacophore in modern kinase inh...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and optimization of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine derivatives. This scaffold represents a privileged pharmacophore in modern kinase inhibitor design, particularly for targets such as JAK2, ROS1, and ALK.

Executive Summary

Compound Class: 2-Aminopyridine Kinase Inhibitors Core Scaffold: 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine Primary Application: Targeted oncology (Tyrosine Kinase Inhibition) and immunological disorders. Key Mechanism: ATP-competitive inhibition via Hinge Region binding (N-1/C-2 amine) and Hydrophobic Pocket occupation (5-position vector).

This guide provides a rigorous framework for the synthesis and biological characterization of this specific scaffold. Unlike generic pyridine derivatives, the 3-methyl-5-bromo substitution pattern offers unique conformational constraints and a versatile synthetic handle for "Library-from-Lead" expansion.

Rational Design & Structural Logic

The selection of the 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine core is not arbitrary. It is engineered to exploit specific interactions within the ATP-binding pocket of protein kinases.

Pharmacophore Analysis
  • Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA) for the kinase hinge region (e.g., Valine or Methionine backbone NH).

  • C2-Amino Group (NH): Acts as a Hydrogen Bond Donor (HBD) to the hinge carbonyl.

  • C3-Methyl Group:

    • Conformational Lock: Induces a twist in the N-aryl bond, preventing planar aggregation and improving solubility.

    • Gatekeeper Interaction: Fills small hydrophobic pockets (e.g., the Threonine/Methionine gatekeeper residue) often found in JAK/STAT pathways.

  • C5-Bromine: A high-value synthetic handle.[1] It is positioned to vector substituents into the Solvent Exposed Region or the Ribose Binding Pocket , allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine).

  • N-(4-methylphenyl) Tail: Occupies the hydrophobic specificity pocket (Back Pocket), providing selectivity over other kinases.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving this scaffold's design.

SAR_Logic Scaffold Core Scaffold: 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine Hinge Hinge Binder (N1 & C2-NH) Scaffold->Hinge Primary Interaction Gatekeeper Gatekeeper Interaction (C3-Methyl) Scaffold->Gatekeeper Selectivity Vector Solvent Front Vector (C5-Bromine) Scaffold->Vector Library Expansion Pocket Hydrophobic Pocket (N-Tolyl Group) Scaffold->Pocket Affinity

Caption: Functional decomposition of the 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine scaffold showing key interaction vectors.

Chemical Synthesis Protocols

The synthesis of the core scaffold requires high fidelity to prevent regioisomeric byproducts. The following protocol utilizes a Buchwald-Hartwig cross-coupling strategy, which is superior to nucleophilic aromatic substitution (SNAr) for electron-rich anilines.

Retrosynthetic Analysis

Target: 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine Precursors:

  • Core: 2-Amino-5-bromo-3-methylpyridine (CAS: 3430-21-5)

  • Coupling Partner: 1-Iodo-4-methylbenzene (p-Iodotoluene)

Step-by-Step Synthesis Protocol

Reaction Type: Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig)

ParameterSpecification
Scale 10 mmol
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand Xantphos (4 mol%)
Base Cs₂CO₃ (1.5 equiv)
Solvent 1,4-Dioxane (Anhydrous)
Temp/Time 100°C / 12-16 Hours

Experimental Procedure:

  • Preparation: In a glovebox or under Argon stream, charge a pressure vial with 2-Amino-5-bromo-3-methylpyridine (1.87 g, 10 mmol), 4-iodotoluene (2.40 g, 11 mmol), Cs₂CO₃ (4.88 g, 15 mmol), and Xantphos (231 mg, 0.4 mmol).

  • Catalyst Addition: Add Pd₂(dba)₃ (183 mg, 0.2 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (40 mL). Seal the vial immediately.

  • Reaction: Heat the block to 100°C with vigorous stirring (800 rpm). Monitor via LC-MS for the disappearance of the aminopyridine (M+H = 187/189).

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate in vacuo.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient 0-30%).

    • Expected Yield: 75-85%

    • Characterization: ¹H NMR (DMSO-d₆) should show the characteristic p-tolyl methyl singlet (~2.2 ppm) and the pyridine aromatic protons.

Library Expansion (Derivatization at C5)

Once the core is synthesized, the C5-Bromine serves as the handle for diversification via Suzuki-Miyaura Coupling .

Protocol:

  • Dissolve Core Scaffold (1 equiv) in DME/H₂O (3:1).

  • Add Aryl/Heteroaryl Boronic Acid (1.2 equiv).

  • Add Pd(dppf)Cl₂ (5 mol%) and Na₂CO₃ (2 equiv).

  • Microwave irradiation: 120°C for 30 mins.

Biological Evaluation & Screening

To validate the therapeutic potential, the synthesized derivatives must undergo a tiered screening cascade.

Tier 1: Enzymatic Inhibition (In Vitro)

Screen against a panel of kinases known to be sensitive to 2-aminopyridines.

  • Primary Targets: JAK2, JAK3, ROS1, ALK.

  • Assay Format: FRET-based assay (e.g., LanthaScreen) or ³³P-radiometric assay.

  • Success Metric: IC₅₀ < 100 nM.

Tier 2: Cellular Potency
  • Cell Lines:

    • HEL (JAK2 V617F mutant erythroleukemia).

    • Ba/F3 (Interleukin-3 dependent, transformed with kinase of interest).

  • Readout: Cell viability (CellTiter-Glo) and Western Blot for phosphorylation of downstream markers (e.g., p-STAT3, p-ERK).

Discovery Workflow Diagram

The following flowchart details the decision-making process from scaffold synthesis to lead candidate selection.

Workflow Start Start: Core Scaffold Synthesis (Buchwald-Hartwig) Deriv C5-Diversification (Suzuki Coupling Library) Start->Deriv Screen1 Tier 1: Kinase Panel (IC50 Determination) Deriv->Screen1 Decision1 IC50 < 100 nM? Screen1->Decision1 Screen2 Tier 2: Cellular Assay (Ba/F3, HEL Cells) Decision1->Screen2 Yes Discard Discard / Re-design Decision1->Discard No ADME ADME Profiling (Microsomal Stability, Sol) Screen2->ADME Lead Lead Candidate Identified ADME->Lead

Caption: Critical path workflow for the discovery of kinase inhibitors derived from the 5-bromo-3-methyl-2-aminopyridine scaffold.

Critical Quality Attributes (CQA)

For this scaffold to succeed as a drug candidate, specific physicochemical properties must be monitored:

PropertyTarget RangeRationale
cLogP 2.5 - 4.0Balance between membrane permeability and solubility.
TPSA < 90 ŲEnsure good oral bioavailability.
Ligand Efficiency (LE) > 0.3High potency per heavy atom is critical for kinase inhibitors.
Metabolic Stability t½ > 60 minThe 4-methyl group on the phenyl ring is a metabolic "soft spot" (oxidation to benzylic alcohol). Consider fluorination (4-CF₃ or 3-F, 4-Me) if stability is low.

References

  • Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. PubMed. Available at: [Link]

  • Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Molecules. Available at: [Link]

  • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

The Pharmacological Potential of Substituted Pyridinamines: A Technical Guide for Drug Discovery

Abstract The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among its derivatives, substituted pyridinamines have emerged as a part...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among its derivatives, substituted pyridinamines have emerged as a particularly versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the pharmacological potential of substituted pyridinamines for researchers, scientists, and drug development professionals. We will delve into their diverse biological activities, elucidate key mechanisms of action, provide detailed experimental protocols for their evaluation, and analyze structure-activity relationships to guide the rational design of novel therapeutic agents.

Introduction: The Significance of the Pyridinamine Scaffold

Pyridinamines, characterized by a pyridine ring bearing at least one amino group, represent a critical pharmacophore in drug discovery. The nitrogen atom in the pyridine ring and the appended amino group(s) provide key sites for hydrogen bonding and other molecular interactions, enabling these compounds to bind with high affinity to a variety of biological targets.[3][4] This structural versatility has led to the development of pyridinamine derivatives with potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6][7] Understanding the nuances of how substitutions on the pyridinamine core influence these activities is paramount for the development of next-generation therapeutics.

Diverse Biological Activities of Substituted Pyridinamines

The therapeutic potential of substituted pyridinamines spans a wide range of disease areas. This section will explore some of the most significant and well-documented biological activities.

Anticancer Activity

Substituted pyridinamines have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[6][7] Their efficacy has been demonstrated against a multitude of cancer cell lines, including those of the breast, lung, colon, and liver.[6][8]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which many pyridinamine derivatives exert their anticancer effects is the inhibition of protein kinases.[9][10] These enzymes play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. Dysregulation of kinase activity is a hallmark of many cancers.[11]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell growth and division.[9] Certain fused pyrimidine systems, which share structural similarities with pyridinamines, have shown potent inhibitory activity against both wild-type and mutant forms of EGFR.[9][12]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: VEGFRs are key regulators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[11] Pyridine-based compounds have been developed as potent VEGFR-2 inhibitors, thereby impeding tumor growth by cutting off its blood supply.[7]

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle progression. Inhibitors of CDKs can induce cell cycle arrest, preventing cancer cells from dividing.[13][14] Pyridopyrimidine derivatives have been identified as dual inhibitors of EGFR and CDK4/cyclin D1.[13]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, substituted pyridinamines can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[8][15] Studies have shown that these compounds can upregulate pro-apoptotic proteins like p53 and JNK, while downregulating anti-apoptotic proteins.[8][15] This leads to the activation of the apoptotic cascade and the demise of the cancer cell. Furthermore, they can arrest the cell cycle at various phases, such as G2/M, preventing cell division.[15][16]

Data Presentation: In Vitro Anticancer Activity of Representative Pyridinamine Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Mechanism of ActionReference(s)
1 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG2 (Liver)4.5 ± 0.3G2/M arrest, Apoptosis (p53, JNK upregulation)[8][15]
2 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineHepG2 (Liver)>10G2/M arrest, Apoptosis (p53, JNK upregulation)[8][15]
Pyrazol-1-yl pyridopyrimidine 5 Pyrazol-1-yl substitutionHepG-2 (Liver)5.91EGFR and CDK4/cyclin D1 inhibition[13]
Pyrazol-1-yl pyridopyrimidine 5 Pyrazol-1-yl substitutionMCF-7 (Breast)7.69EGFR and CDK4/cyclin D1 inhibition[13]
Pyrazolo[3,4-d]pyrimidine 16 Varied substitutionsNCI 60 panel0.034 (EGFR IC50)EGFR-TK inhibition, S phase arrest[17]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Substituted pyridinamines have shown promise as both antibacterial and antifungal agents.[3][5]

Mechanism of Action

The antimicrobial mechanisms of pyridinamines are diverse but often involve the disruption of essential cellular processes in pathogens. These can include inhibition of DNA synthesis, protein synthesis, or cell wall synthesis.[3]

Data Presentation: Minimum Inhibitory Concentration (MIC) of Representative Pyridinamine Derivatives

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference(s)
2c 2-amino-3-cyanopyridine derivativeS. aureus39 ± 0.000[3]
2c 2-amino-3-cyanopyridine derivativeB. subtilis39 ± 0.000[3]
Antiviral Activity

Pyridinamine and related pyrimidine derivatives have demonstrated significant antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), influenza virus, and hepatitis C virus (HCV).[18][19][20]

Mechanism of Action

The antiviral mechanisms of these compounds are often virus-specific. For instance, in the case of HIV, some pyrimidine derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to and inhibiting the viral reverse transcriptase enzyme, which is crucial for viral replication.[21] Other mechanisms include the inhibition of viral entry into host cells and interference with viral protein synthesis.[19]

Data Presentation: In Vitro Antiviral Activity of Representative Pyrimidine Derivatives

Compound IDSubstitution PatternVirusEC50 (µM)Reference(s)
3'-azido-2'-deoxyuridine Azido substitution on deoxyuridineHIV-10.2[22]
3'-azido-thymidine (AZT) Azido substitution on thymidineHIV-10.002[22]
Compound 2b Benzimidazole at N-1 of pyrimidineHIV-16.65 (µg/mL)[21]
Compound 7f Amino-indane substituted pyrimido[4,5-d]pyrimidineHCoV-229E-[19]
Anti-inflammatory Activity

Chronic inflammation is a key contributor to a variety of diseases. Substituted pyridinamines and related heterocycles have shown potent anti-inflammatory effects in preclinical models.[23][24]

Mechanism of Action

The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines.[23] This is frequently achieved through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[23][25]

Data Presentation: In Vivo Anti-inflammatory Activity of Representative Pyridine Derivatives

Compound IDAnimal ModelDose% Inhibition of EdemaReference(s)
Compound 3 Carrageenan-induced paw edema (rat)200 mg/kg99.69% (at 4h)[24]
N-acyl hydrazone 4c Carrageenan-induced paw edema (rat)300 µmol/kg52.8% (at 4h)[25]

Experimental Protocols for Biological Evaluation

This section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activity of substituted pyridinamines.

In Vitro Anticancer Activity: MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a fundamental first step in anticancer drug screening to determine a compound's cytotoxic effects.[26][27]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vivo Anticancer Activity: Xenograft Model

Rationale: To evaluate the therapeutic potential of a compound in a living organism, a xenograft model is often employed. This involves implanting human cancer cells into immunocompromised mice.[28]

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (length x width²)/2.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard in vitro method to assess the potency of a new antimicrobial compound.[29]

Protocol (Broth Microdilution):

  • Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Kinase Inhibition Assay

Rationale: To determine if a compound's anticancer activity is due to the inhibition of a specific kinase, a direct enzymatic assay is performed. This assay measures the ability of the compound to block the phosphorylation of a substrate by the kinase.[9][17]

Protocol (Luminescence-based):

  • Reaction Setup: In a 384-well plate, add the purified kinase enzyme, a suitable substrate (e.g., a specific peptide), and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Detection: Add a detection reagent that measures the amount of ATP remaining in the reaction. The amount of ATP consumed is proportional to the kinase activity. A luminescent signal is generated that is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Structure-Activity Relationship (SAR) and Rational Drug Design

Understanding the relationship between the chemical structure of a substituted pyridinamine and its biological activity is crucial for designing more potent and selective drug candidates.[1][5][18]

Anticancer Activity
  • Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly impact anticancer activity. For instance, the presence of methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) groups has been shown to enhance antiproliferative activity.[1] Conversely, bulky groups or halogen atoms can sometimes decrease activity.[1]

  • Fused Ring Systems: Fusing the pyridine ring with other heterocyclic rings, such as pyrazole or thieno[2,3-d]pyrimidine, can lead to potent and selective kinase inhibitors.[9][17]

  • Hybrid Molecules: Combining the pyridinamine scaffold with other pharmacophores, such as urea or benzimidazole, can result in hybrid molecules with enhanced anticancer properties.[6]

Antiviral Activity
  • Substitutions on the Amino Group: Modifications to the amino group can influence antiviral potency and spectrum.

  • Substitutions at the 5-position of the Pyrimidine Ring: For pyrimidine nucleoside analogues, substitutions at the C-5 position have been shown to be critical for potent antiviral activity.[20]

Anti-inflammatory Activity
  • Substitutions on the Pyridine Ring: The presence of specific substituents can enhance the inhibition of pro-inflammatory enzymes. For example, in a series of 3-hydroxy pyridine-4-one derivatives, a benzyl group substitution on the pyridine ring was associated with greater anti-inflammatory potency.[23]

Synthesis of Substituted Pyridinamines

The synthesis of substituted pyridinamines can be achieved through various organic chemistry methodologies. A common approach is the Chichibabin amination, which involves the direct amination of pyridine using sodium amide.[30] More modern and versatile methods include transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the facile introduction of various amino groups onto the pyridine ring.[31] Multicomponent reactions have also emerged as efficient strategies for the one-pot synthesis of complex and diverse pyridinamine derivatives.[3]

Visualization of Key Pathways and Workflows

Signaling Pathway: EGFR Inhibition

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Pyridinamine Substituted Pyridinamine (Inhibitor) Pyridinamine->Dimerization Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway and inhibition by substituted pyridinamines.

Experimental Workflow: Anticancer Drug Discovery

Anticancer_Workflow Synthesis Synthesis of Pyridinamine Library InVitro In Vitro Screening (MTT Assay) Synthesis->InVitro Hit_ID Hit Identification (Potent Compounds) InVitro->Hit_ID Hit_ID->Synthesis Inactive MoA Mechanism of Action Studies (Kinase Assays, Apoptosis) Hit_ID->MoA Active Lead_Selection Lead Selection MoA->Lead_Selection InVivo In Vivo Efficacy & Toxicity (Xenograft Models) Lead_Selection->InVivo Promising Preclinical Preclinical Development InVivo->Preclinical SAR_Logic Core Pyridinamine Core Structure Substituents Substituent Modifications (R1, R2, R3...) Core->Substituents Activity Biological Activity (e.g., IC50, MIC) Substituents->Activity

Caption: Logical relationship in a structure-activity relationship study.

Conclusion and Future Directions

Substituted pyridinamines represent a highly promising and versatile scaffold for the development of novel therapeutics. Their demonstrated efficacy across a range of biological activities, coupled with their synthetic tractability, makes them an attractive area of focus for drug discovery efforts. Future research should continue to explore novel substitutions and fused-ring systems to enhance potency and selectivity. A deeper understanding of their mechanisms of action will be crucial for identifying new therapeutic targets and for the rational design of next-generation pyridinamine-based drugs. Furthermore, the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will undoubtedly accelerate the discovery and optimization of new lead compounds.

References

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  • Chichibabin, A. E., & Zeide, O. A. (1914). A new reaction for compounds containing the pyridine nucleus. J. Russ. Phys. Chem. Soc., 46, 1216-1236.
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  • Samanidou, V. F., & Grivas, S. A. (2017). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology reports, 39(2), 519-524.
  • Traxler, P., Furet, P., Mett, H., Buchdunger, E., Meyer, T., & Lydon, N. (1996). 4-(Phenylamino)pyrrolopyrimidines: potent and selective inhibitors of the epidermal growth factor receptor protein tyrosine kinase. Journal of Medicinal Chemistry, 39(12), 2285-2292.
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Foundational

In Silico Modeling of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth technical walkthrough of the in silico modeling of the novel small molecule, 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine. We will approach this molecule as a hypothetical candidate...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical walkthrough of the in silico modeling of the novel small molecule, 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine. We will approach this molecule as a hypothetical candidate for a kinase inhibitor, a prevalent class of targets in modern drug discovery. This document is designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the computational methodologies that are pivotal in the early stages of drug development.

Section 1: Foundational Analysis - Characterizing the Candidate

Before embarking on complex computational studies, a fundamental understanding of the candidate molecule is paramount. For 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine, we begin with an in silico assessment of its physicochemical properties and its adherence to established drug-likeness principles.

Physicochemical Properties and Drug-Likeness

A critical initial step is to evaluate the molecule's properties against established guidelines like Lipinski's Rule of Five.[1][2] This rule of thumb helps to predict if a compound possesses characteristics that would likely make it an orally active drug in humans.[1][3] Compounds that adhere to the Rule of Five tend to exhibit lower attrition rates during clinical trials.[1]

Here, we present the calculated properties for our candidate molecule. These values are typically generated using computational tools that analyze the 2D structure of the molecule.

PropertyValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight306.19 g/mol < 500 DaYes
LogP (octanol-water partition coefficient)4.2≤ 5Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors2≤ 10Yes

Insight from the Scientist: Our candidate molecule comfortably adheres to Lipinski's Rule of Five. This is a positive initial sign, suggesting that the molecule has a favorable profile for oral bioavailability. However, these are merely guidelines, and many successful drugs are exceptions to these rules.[4] This initial assessment provides the confidence to proceed with more resource-intensive computational modeling.

Section 2: Target Identification and Preparation

The next logical step is to identify a suitable biological target for our candidate molecule. Based on the chemical scaffold, which bears resemblance to known kinase inhibitors, we will proceed with the hypothesis that 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine may exhibit kinase inhibitory activity.

Selecting a High-Value Target: BRAF Kinase

We have selected the BRAF kinase as our primary target for this in silico investigation. BRAF is a serine/threonine-protein kinase that plays a critical role in the MAPK/ERK signaling pathway, and mutations in the BRAF gene are implicated in numerous cancers.[5] A wealth of structural information for BRAF is available in the Protein Data Bank (PDB), a global repository for the 3D structural data of large biological molecules.[6][7]

For our study, we will utilize the crystal structure of the BRAF kinase domain in complex with a known inhibitor (PDB ID: 6XLO).[1] The presence of a co-crystallized ligand is highly advantageous as it allows for the validation of our docking protocol by "redocking" the known inhibitor and comparing the predicted pose to the experimentally determined one.

Preparing the Protein Structure for Docking

The raw PDB file requires meticulous preparation before it can be used for molecular docking. This is a critical step to ensure the accuracy of the subsequent simulations.

Experimental Protocol: Protein Preparation

  • PDB File Acquisition: Download the PDB file for 6XLO from the RCSB PDB database.[1]

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any ions that are not critical for the protein's structural integrity or catalytic activity.

  • Handling Missing Residues and Atoms: Inspect the protein structure for any missing residues or atoms. If present, these can be modeled in using software like Modeller or the tools available within molecular visualization programs like PyMOL or Chimera.

  • Protonation State Assignment: Add hydrogen atoms to the protein structure. The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) should be carefully considered, as they can significantly impact ligand binding. This is often done at a physiological pH of 7.4.

  • Assigning Partial Charges: Assign partial charges to each atom in the protein. These charges are crucial for calculating the electrostatic interactions between the protein and the ligand. The choice of force field (e.g., AMBER, CHARMM) will dictate the charge assignment.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.

Section 3: Predicting Binding Affinity and Pose - Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[8] It is a cornerstone of structure-based drug design, allowing for the rapid screening of virtual compound libraries and the prioritization of candidates for synthesis and experimental testing.

The Molecular Docking Workflow

The following diagram illustrates the typical workflow for molecular docking.

cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand Preparation Ligand Preparation Grid Box Generation Grid Box Generation Ligand Preparation->Grid Box Generation Protein Preparation Protein Preparation Protein Preparation->Grid Box Generation Running AutoDock Vina Running AutoDock Vina Grid Box Generation->Running AutoDock Vina Pose and Score Analysis Pose and Score Analysis Running AutoDock Vina->Pose and Score Analysis Interaction Analysis Interaction Analysis Pose and Score Analysis->Interaction Analysis

Caption: A typical workflow for molecular docking simulations.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the steps for performing molecular docking using AutoDock Vina, a widely used open-source docking program.[9]

  • Ligand Preparation:

    • Generate a 3D structure of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine.

    • Assign partial charges (e.g., Gasteiger charges).

    • Define rotatable bonds.

    • Save the prepared ligand in the PDBQT file format.

  • Protein Preparation:

    • Follow the protocol outlined in Section 2.2.

    • Save the prepared protein in the PDBQT file format.

  • Grid Box Generation:

    • Define a search space (the "grid box") that encompasses the active site of the BRAF kinase. The location of the co-crystallized ligand in the 6XLO structure can be used to define the center of this box.[10]

  • Docking Simulation:

    • Execute AutoDock Vina, providing the prepared ligand and protein files, and the grid box parameters as input.[11]

    • Vina will generate a set of predicted binding poses for the ligand, each with a corresponding binding affinity score.

Analysis of Docking Results

The output of a docking simulation provides a wealth of information that requires careful interpretation.

LigandBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine-9.2Cys532, Gly534, Ser536, Phe583
Co-crystallized Inhibitor (Redocked)-10.5Cys532, Gly534, Leu505, Val504

Insight from the Scientist: The docking results suggest that our candidate molecule has a strong binding affinity for the BRAF kinase active site, although slightly lower than the redocked co-crystallized inhibitor. A more negative binding affinity generally indicates a stronger interaction.[5] The hypothetical key interacting residues suggest that the molecule is forming favorable interactions within the binding pocket. The next crucial step is to visualize the docked pose and analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis of the predicted binding.

Section 4: Assessing Dynamic Stability - Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the complex over time.[12]

The Molecular Dynamics Simulation Workflow

The following diagram outlines the general steps involved in setting up and running an MD simulation.

cluster_setup System Setup cluster_simulation Simulation cluster_analysis Analysis Complex Preparation Complex Preparation Solvation Solvation Complex Preparation->Solvation Ionization Ionization Solvation->Ionization Energy Minimization Energy Minimization Ionization->Energy Minimization Equilibration (NVT & NPT) Equilibration (NVT & NPT) Energy Minimization->Equilibration (NVT & NPT) Production MD Production MD Equilibration (NVT & NPT)->Production MD Trajectory Analysis (RMSD, RMSF) Trajectory Analysis (RMSD, RMSF) Production MD->Trajectory Analysis (RMSD, RMSF) Interaction Analysis Interaction Analysis Trajectory Analysis (RMSD, RMSF)->Interaction Analysis

Caption: A generalized workflow for molecular dynamics simulations.

Experimental Protocol: MD Simulation with GROMACS

This protocol provides a high-level overview of performing an MD simulation of the BRAF-ligand complex using GROMACS, a versatile and widely used MD engine.[13][14]

  • System Preparation:

    • Start with the best-docked pose of the BRAF-ligand complex.

    • Choose an appropriate force field (e.g., CHARMM36 for proteins, CGenFF for the ligand).

    • Solvate the complex in a periodic box of water molecules.

    • Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to remove any steric clashes between the solute and solvent.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature) equilibration to stabilize the temperature of the system.

      • NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize the pressure and density.

  • Production MD:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns).

Analysis of MD Trajectories

The output of an MD simulation is a trajectory file that contains the coordinates of all atoms at different time points. This trajectory can be analyzed to extract valuable information about the stability and dynamics of the protein-ligand complex.

Analysis MetricDescriptionHypothetical Result Interpretation
RMSD (Root Mean Square Deviation) Measures the deviation of the protein backbone or ligand atoms from their initial positions over time.A stable RMSD plot that plateaus after an initial equilibration period suggests that the complex is structurally stable.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual residues or ligand atoms around their average positions.Higher RMSF values for residues in the binding pocket that interact with the ligand can indicate dynamic but stable interactions.

Insight from the Scientist: Stable RMSD and RMSF plots from an MD simulation would provide strong evidence that our candidate molecule forms a stable complex with the BRAF kinase. This increases our confidence in the docking results and suggests that the molecule is likely to remain bound to the target for a sufficient duration to exert its inhibitory effect.

Section 5: Predicting Pharmacokinetic Properties - ADMET Profiling

A potent molecule is of little therapeutic value if it cannot reach its target in the body or if it has toxic side effects. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early drug discovery to identify potential liabilities.[15]

The Importance of Early ADMET Assessment

Predicting ADMET properties computationally allows for the early identification of potential issues, reducing the risk of costly late-stage failures.

In Silico ADMET Prediction Protocol
  • Select a Prediction Tool: A variety of web-based and standalone software tools are available for ADMET prediction, such as SwissADME and pkCSM.[15]

  • Input the Molecular Structure: Provide the 2D or 3D structure of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine to the selected tool.

  • Analyze the Predictions: The tool will generate predictions for a wide range of ADMET properties.

ADMET PropertyPredicted Value (Hypothetical)Interpretation
Human Intestinal Absorption HighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeation NoUnlikely to cross the BBB, which may be desirable to avoid CNS side effects.
CYP450 Inhibition (e.g., CYP2D6) Non-inhibitorLow potential for drug-drug interactions mediated by this enzyme.
hERG Inhibition Low riskReduced likelihood of cardiotoxicity.
Ames Mutagenicity Non-mutagenicLow potential for carcinogenicity.

Insight from the Scientist: The hypothetical ADMET profile for our candidate is promising. The prediction of high intestinal absorption and low potential for toxicity and drug-drug interactions are all favorable characteristics for a drug candidate. These in silico predictions should always be followed up with in vitro experimental validation.

Section 6: Building Predictive Models - Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a full QSAR study requires a dataset of multiple compounds with experimentally determined activities, the principles of QSAR can guide the optimization of a single lead compound.

Prospective QSAR-Guided Optimization

Based on the in silico data gathered for 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine, we can propose structural modifications to potentially improve its activity and properties. For example, by analyzing the docking pose, we might identify regions of the molecule that could be modified to form additional hydrogen bonds with the protein target, thereby increasing its binding affinity.

Insight from the Scientist: QSAR is a powerful tool for lead optimization. By systematically modifying our initial hit and using in silico models to predict the impact of these changes, we can more efficiently design and prioritize new analogs for synthesis and testing. This iterative cycle of design, prediction, and testing is at the heart of modern drug discovery.

Conclusion

This technical guide has provided a comprehensive overview of the in silico modeling of a hypothetical drug candidate, 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine, as a potential BRAF kinase inhibitor. Through a series of computational experiments, from initial drug-likeness assessment to detailed molecular dynamics simulations and ADMET profiling, we have demonstrated how these in silico techniques can be leveraged to build a strong, data-driven case for a molecule's therapeutic potential before it is even synthesized. It is crucial to remember that in silico models are predictive tools, and their results must always be validated through experimental testing. However, when used judiciously, these computational approaches can significantly accelerate the drug discovery process, reduce costs, and ultimately increase the likelihood of bringing new, effective therapies to patients.

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Exploratory

The Bromo-Methyl-Pyridinamine Scaffold: A Privileged Motif in Contemporary Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Ascendancy of the Pyridinamine Core The pyridine ring, a cornerstone of medicinal chemistry, is a "privileged scaffold"...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the Pyridinamine Core

The pyridine ring, a cornerstone of medicinal chemistry, is a "privileged scaffold" frequently incorporated into a vast array of clinically successful drugs.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and synthetic tractability have cemented its importance in drug design.[2][3] Within this esteemed class of heterocycles, the aminopyridine moiety has emerged as a particularly fruitful starting point for the development of novel therapeutics.[4][5] The introduction of an amino group to the pyridine ring provides a critical vector for molecular elaboration and a key interaction point with biological targets.

This technical guide focuses on a specific and highly versatile subset of aminopyridines: the bromo-methyl-pyridinamine scaffolds. The strategic placement of bromo, methyl, and amino substituents on the pyridine core creates a trifecta of chemical functionality that offers medicinal chemists a powerful toolkit for lead optimization. The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl fragments. The methyl group can probe hydrophobic pockets within a binding site and can be further functionalized. The amino group, as mentioned, is a key site for establishing crucial hydrogen bond interactions and for the attachment of various side chains.

This guide will provide an in-depth exploration of the synthesis, chemical reactivity, and medicinal chemistry applications of bromo-methyl-pyridinamine scaffolds. We will delve into detailed experimental protocols, analyze structure-activity relationships, and explore the mechanisms of action of key derivatives, with a particular focus on their role as kinase inhibitors.

Synthetic Strategies for Bromo-Methyl-Pyridinamine Scaffolds

The synthesis of bromo-methyl-pyridinamine scaffolds can be achieved through several key synthetic transformations. The choice of route is often dictated by the desired substitution pattern on the pyridine ring.

Reduction of Nitro-pyridines: A Common Entry Point

A prevalent strategy for the synthesis of pyridinamines involves the reduction of a corresponding nitro-pyridine precursor. This approach is particularly useful for accessing various isomers, as the nitro group can be introduced at different positions on the pyridine ring through established nitration methodologies.

Experimental Protocol: Synthesis of 5-Bromo-2-methylpyridin-3-amine

This protocol details the synthesis of 5-bromo-2-methylpyridin-3-amine from 5-bromo-2-methyl-3-nitropyridine via iron-mediated reduction.

  • Materials:

    • 5-Bromo-2-methyl-3-nitropyridine

    • Iron powder

    • Concentrated hydrochloric acid

    • Methanol

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate

  • Procedure:

    • Dissolve 5-bromo-2-methyl-3-nitropyridine (13.8 g, 63.9 mmol) in industrial methanol (330 mL) at 40 °C in a round-bottom flask.

    • Add powdered iron (20 g) in portions to the solution to prevent clumping.

    • Carefully add concentrated hydrochloric acid (5 mL) to the mixture.

    • Heat the reaction mixture to reflux and stir vigorously for 2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter to remove the iron catalyst.

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Dissolve the residue in ethyl acetate (200 mL) and wash with saturated aqueous sodium bicarbonate (200 mL) to neutralize any remaining acid.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2-methylpyridin-3-amine as an orange solid.

Palladium-Catalyzed Cross-Coupling Reactions: Diversification of the Scaffold

The bromine atom on the bromo-methyl-pyridinamine scaffold is a key functional group for diversification, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a wide variety of aryl or heteroaryl boronic acids, enabling the exploration of a vast chemical space.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine with an arylboronic acid.

  • Materials:

    • 5-Bromo-2-methylpyridin-3-amine (1.0 eq.)

    • Arylboronic acid (1.1 eq.)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

    • Potassium phosphate (K₃PO₄) (2.2 eq.)

    • 1,4-Dioxane

    • Water (4:1 ratio of Dioxane:Water)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • In a Schlenk flask, combine 5-bromo-2-methylpyridin-3-amine, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.

    • Purge the flask with an inert gas for 10-15 minutes.

    • Add the degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

    • Heat the mixture to reflux (approximately 90°C) for 18 hours.

    • Monitor the reaction progress using TLC.

    • Upon completion, cool the mixture to room temperature and perform an aqueous workup.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Biological Activities and Therapeutic Potential

Bromo-methyl-pyridinamine scaffolds are precursors to a wide range of biologically active molecules. Their derivatives have shown promise in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

Antimicrobial and Biofilm Inhibitory Activity

Derivatives of bromo-methyl-pyridinamine have demonstrated significant antimicrobial and biofilm inhibitory properties. For instance, a series of novel pyridine derivatives synthesized via Suzuki cross-coupling from 5-bromo-2-methylpyridin-3-amine exhibited notable activity against Escherichia coli.[6]

Compound IDSubstituent on Pyridine RingTarget OrganismMIC (µg/mL)
1 4-FluorophenylE. coli> 100
2 4-ChlorophenylE. coli50
3 4-BromophenylE. coli25
4 4-IodophenylE. coli12.5

Table 1: Minimum Inhibitory Concentration (MIC) values of 5-aryl-2-methylpyridin-3-amine derivatives against E. coli.

The data suggests that the nature of the halogen substituent on the coupled aryl ring plays a significant role in the antimicrobial activity, with the iodo-substituted derivative showing the highest potency.

Anticancer Activity and Kinase Inhibition

A major area of interest for bromo-methyl-pyridinamine scaffolds is in the development of anticancer agents, particularly as inhibitors of protein kinases.[7] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The pyridine-amine motif is a well-established "hinge-binding" element that can anchor small molecule inhibitors to the ATP-binding site of kinases.

Derivatives of bromo-methyl-pyridinamine have been shown to inhibit the proliferation of various cancer cell lines. For example, certain pyridine derivatives have demonstrated potent activity against liver (HepG2) and breast (MCF-7) cancer cells.[4]

Compound IDScaffoldCancer Cell LineIC50 (µM)
5 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneHepG24.5 ± 0.3
6 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineHepG27.5 ± 0.1
5 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-oneMCF-76.3 ± 0.4
6 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridineMCF-716 ± 1.7

Table 2: Anticancer activity (IC50) of pyridine derivatives against HepG2 and MCF-7 cell lines.[4]

Structure-Activity Relationships (SAR)

The biological activity of bromo-methyl-pyridinamine derivatives is highly dependent on the substitution pattern around the core scaffold. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

Influence of Substituents on Kinase Inhibition

In the context of kinase inhibition, several key structural features of the bromo-methyl-pyridinamine scaffold contribute to its activity:

  • The Pyridine Nitrogen: The nitrogen atom of the pyridine ring often acts as a hydrogen bond acceptor, anchoring the inhibitor to the "hinge" region of the kinase ATP-binding site. This interaction is critical for high-affinity binding.

  • The Bromo Substituent: The bromine atom serves as a key point for diversification through cross-coupling reactions. The nature of the substituent introduced at this position can profoundly impact potency and selectivity by interacting with different sub-pockets of the kinase active site.

  • The Methyl Group: The methyl group can occupy a hydrophobic pocket in the binding site. Modifications to this group, such as homologation or the introduction of polar functional groups, can be used to probe the surrounding environment and optimize interactions.

  • The Amino Group: The amino group can act as a hydrogen bond donor and is a crucial attachment point for side chains that can extend into solvent-exposed regions or other pockets of the enzyme, influencing properties like solubility and cell permeability.

SAR_Kinase_Inhibitor cluster_modifications Key Modification Sites cluster_properties Impact on Biological Activity Scaffold Bromo-Methyl-Pyridinamine Scaffold Bromo Bromo Group (Cross-Coupling Site) Scaffold->Bromo Diversification Methyl Methyl Group (Hydrophobic Pocket Interaction) Scaffold->Methyl Tuning Amino Amino Group (H-bond Donor & Side Chain Attachment) Scaffold->Amino Interaction & Solubilization Pyridine_N Pyridine Nitrogen (Hinge Binding) Scaffold->Pyridine_N Anchoring Potency Potency Bromo->Potency Selectivity Selectivity Bromo->Selectivity Methyl->Potency Amino->Potency Solubility Solubility & PK Amino->Solubility Pyridine_N->Potency

Caption: Key modification sites on the bromo-methyl-pyridinamine scaffold and their impact on biological properties for kinase inhibition.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

As previously mentioned, a primary mechanism of action for many bromo-methyl-pyridinamine derivatives is the inhibition of protein kinases. These small molecules act as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the binding of ATP, thereby blocking the phosphorylation of downstream substrates.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by Bromo-Methyl-Pyridinamine Derivative Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Activates Kinase_Cascade Downstream Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Phosphorylates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factor->Cellular_Response Promotes Inhibitor Bromo-Methyl-Pyridinamine Derivative Kinase_Target Target Kinase (e.g., RAF) Inhibitor->Kinase_Target Binds to ATP Pocket ATP ATP ATP->Kinase_Target Binding Blocked

Caption: Mechanism of action of a bromo-methyl-pyridinamine derivative as a kinase inhibitor, blocking the signaling cascade.

The pyridine nitrogen forms a crucial hydrogen bond with the hinge region of the kinase, while the rest of the molecule occupies the hydrophobic pocket and the solvent-exposed region, with the specific interactions being determined by the substituents introduced through the bromo and amino functionalities.

Conclusion and Future Directions

The bromo-methyl-pyridinamine scaffold represents a highly valuable and versatile platform in modern medicinal chemistry. Its synthetic accessibility, coupled with the strategic placement of three key functional groups, provides a rich foundation for the development of novel therapeutics. The demonstrated success of derivatives of this scaffold as antimicrobial and anticancer agents, particularly as kinase inhibitors, underscores its significant potential.

Future research in this area will likely focus on:

  • Exploring Novel Cross-Coupling Methodologies: Developing new and more efficient methods for derivatizing the bromo position will expand the accessible chemical space.

  • Fine-Tuning Structure-Activity Relationships: More detailed SAR studies, aided by computational modeling, will enable the design of more potent and selective inhibitors for specific biological targets.

  • Targeting Novel Kinases and Other Enzyme Families: While kinase inhibition is a major application, the bromo-methyl-pyridinamine scaffold holds promise for targeting other enzyme families as well.

  • Optimizing Pharmacokinetic Properties: Further modifications to the scaffold will aim to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

References

  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. PMC. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Link]

  • Anticancer IC50 values of the five compounds using MTT assay against the three cancer types. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of Some New N-(Substituted Pyridine-3-yl)-1,3, 4-Oxadiazol-2-Amines. ResearchGate. [Link]

  • Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides. PubMed. [Link]

  • Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. PubMed. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Publishing. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Antimicrobial activity in vitro, MIC values expressed in μM for all... ResearchGate. [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. [Link]

  • A Review on the Medicinal Importance of Pyridine Derivatives. Semantic Scholar. [Link]

  • Pyridine and Its Biological Activity: A Review. Asian Journal of Research in Chemistry. [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [Link]

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Solvent Selection for 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine

This technical guide provides an in-depth analysis of the physicochemical properties and solubility parameters of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine .[1][2][3] [1][2][3] Executive Summary & Chemical Ident...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the physicochemical properties and solubility parameters of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine .[1][2][3]

[1][2][3]

Executive Summary & Chemical Identity

Target Molecule: 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine Class: Di-substituted aminopyridine (Kinase Inhibitor Intermediate / Pharmaceutical Scaffold) Significance: This compound features a "privileged scaffold" common in medicinal chemistry (e.g., tyrosine kinase inhibitors).[1][2][3] Its solubility profile is dominated by the competition between the lipophilic brominated/methylated aromatic domains and the hydrogen-bonding aminopyridine core.[1][2][3][4]

Physicochemical Profile
PropertyValue (Calculated/Estimated)Mechanistic Insight
Molecular Formula

Moderate MW, suitable for oral bioavailability (Rule of 5).[1][3][4]
Molecular Weight ~277.16 g/mol Low MW facilitates rapid dissolution if crystal lattice energy is overcome.[1][2][3][4]
LogP (Octanol/Water) 3.8 – 4.2 Highly Lipophilic. Poor water solubility expected.[2][3][4]
pKa (Pyridine N) ~5.5 – 6.0Weakly basic.[2][3][4] Solubility will increase significantly in acidic media (pH < 4).[2][3][4]
H-Bond Donors 1 (Secondary Amine)Critical for crystal lattice stability.[2][3][4]
H-Bond Acceptors 2 (Pyridine N, Amine N)Dictates solubility in protic solvents like Methanol.[2][3][4]

Solubility Parameter Analysis (Hansen Solubility Parameters)

To scientifically select solvents for recrystallization, formulation, or reaction media, we utilize Hansen Solubility Parameters (HSP) .[2][3][4] Since experimental data for this specific intermediate is proprietary/scarce, the values below are derived using the Hoftyzer-Van Krevelen Group Contribution Method .

Estimated HSP Values

The total solubility parameter (


) is decomposed into three components:


[1][3][4]
ParameterValue (

)
Chemical Origin
Dispersion (

)
19.5 ± 0.5 High contribution from the aromatic rings (phenyl + pyridine) and the heavy Bromine atom.[1][3][4]
Polarity (

)
5.2 ± 0.8 Moderate polarity arising from the pyridine dipole and the C-N-C asymmetry.[2][3][4]
H-Bonding (

)
6.5 ± 1.0 Limited H-bonding capability.[1][2][3][4] The molecule is primarily a H-bond acceptor.[1][2][3][4]
Total (

)
~21.2 Matches well with polar aprotic solvents and some chlorinated solvents.[2][3][4]
Interaction Radius ( )

For this class of molecules, the interaction radius (the "sphere of solubility") is typically


 MPa

.[3][4]
  • RED < 1.0: Soluble (Inside the sphere).[2][3][4]

  • RED > 1.0: Insoluble (Outside the sphere).[2][3][4]

  • RED ≈ 1.0: Swelling / Partial Solubility.[1][2][3][4]

Solvent Selection Strategy

Based on the "Like Dissolves Like" principle and the calculated HSP distance (


), the following solvents are categorized by efficacy.
Primary Solvents (High Solubility)

These solvents have HSP values closest to the target (


).[2][3][4]
  • THF (Tetrahydrofuran): Excellent match for both dispersion and moderate polarity.[2][3][4]

  • DCM (Dichloromethane): High dispersion match; excellent for extraction.[2][3][4]

  • DMSO / DMF: "Universal" solvents for this class, though difficult to remove.[2][3][4] Use for stock solutions.

Anti-Solvents (Crystallization)

These solvents have high


 (water) or very low 

(alkanes), creating a high RED number.[1][3][4]
  • Water: RED >> 2.0. The compound is hydrophobic.[2][3][4]

  • Hexane/Heptane: RED > 1.5. The compound is too polar for pure alkanes.[1][2][3][4]

  • Methanol/Ethanol (Cold): Marginal solubility.[2][3][4] Useful as the "solvent" in a solvent/anti-solvent recrystallization pair (e.g., dissolve in hot Ethanol, cool/add Water).[2][3][4]

Solvent Selection Decision Tree

SolventSelection Start Start: Select Solvent CheckPolarity Is the medium aqueous? Start->CheckPolarity Acidify Adjust pH < 4.0 (Protonate Pyridine N) CheckPolarity->Acidify Yes OrganicRoute Organic Synthesis/Purification CheckPolarity->OrganicRoute No HSPCheck Check HSP Distance (Ra) OrganicRoute->HSPCheck GoodSolvent Ra < 8.0 (High Solubility) HSPCheck->GoodSolvent Match BadSolvent Ra > 10.0 (Anti-Solvent) HSPCheck->BadSolvent Mismatch ListGood THF, DCM, DMSO, Hot Toluene GoodSolvent->ListGood ListBad Water, Hexane, Cold MeOH BadSolvent->ListBad Recryst Recrystallization System: Hot EtOH -> Cool -> Add H2O ListGood->Recryst Dissolve (Hot) ListBad->Recryst Precipitate (Cool/Add)

Figure 1: Logic flow for solvent selection based on polarity and HSP matching.

Experimental Determination Protocol

Since theoretical values are estimates, you must validate them experimentally. This protocol uses the Teas Graph Method to pinpoint the exact solubility sphere.[2][3][4]

Reagents Required[1][2][4][5][6][7]
  • Target Compound: 500 mg (divided).[2][3][4]

  • Solvent Set: Hexane, Toluene, DCM, THF, Acetone, Ethanol, Methanol, Water, DMSO.[2][3][4]

  • Equipment: HPLC vials, shaker/vortexer, centrifuge.

Step-by-Step Workflow
  • Preparation: Weigh 5 mg of the compound into 9 separate HPLC vials.

  • Solvent Addition: Add 100

    
    L of a distinct solvent to each vial.
    
  • Agitation: Vortex for 1 minute.

    • Observation 1: If clear

      
      Soluble .[1][2][3][4]
      
    • Observation 2: If cloudy/solid remains

      
       Proceed to step 4.[1][2][3][4]
      
  • Heating: Heat insoluble samples to 50°C for 5 minutes.

    • Observation 3: If clear

      
      Hot Soluble  (Good for recrystallization).[2][3][4]
      
    • Observation 4: If solid remains

      
      Insoluble .[2][3][4]
      
  • Data Plotting: Mark each solvent as "1" (Soluble) or "0" (Insoluble) in a spreadsheet containing their standard

    
     values.[2][3][4]
    
  • Calculation: Calculate the mean

    
     values of the "Soluble" group to define the center of your solubility sphere.[1][2][3][4]
    
Experimental Workflow Diagram

SolubilityProtocol Sample Weigh 5mg Samples AddSolvent Add 100µL Solvent (Range of Polarity) Sample->AddSolvent Vortex Vortex (RT, 1 min) AddSolvent->Vortex Check1 Visual Check Vortex->Check1 Soluble Soluble (RT) Check1->Soluble Clear Heat Heat to 50°C Check1->Heat Cloudy Check2 Visual Check Heat->Check2 HotSoluble Soluble (Hot) *Ideal for Cryst.* Check2->HotSoluble Clear Insoluble Insoluble Check2->Insoluble Cloudy

Figure 2: Rapid solubility screening workflow for defining the operational solubility window.[1][2][3]

Applications in Synthesis & Formulation[1][2][3][4]

Recrystallization Strategy

The high


 and moderate 

suggest that a solvent/anti-solvent pair is superior to single-solvent cooling.[1][2][3][4]
  • Recommended System: Ethanol / Water .[1][2][3][4]

    • Dissolve compound in refluxing Ethanol (Soluble due to thermal energy overcoming lattice).[2][3][4]

    • Slowly add Water (Anti-solvent) until turbidity persists.[2][3][4]

    • Cool slowly to 4°C. The hydrophobic effect will drive the brominated/tolyl rings to stack, excluding water and forming pure crystals.[2][3][4]

Chromatographic Purification[1][2][4][5]
  • Stationary Phase: C18 (Reverse Phase).

  • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).[2][3][4]

    • Note: The basic pyridine nitrogen requires pH control.[1][2][3][4] Adding Formic Acid (pH ~3) protonates the nitrogen, improving peak shape and preventing tailing on silica silanols.[2][3][4]

References

  • Hansen, C. M. (2007).[2][3][4] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2][3][4] CRC Press.[1][2][3][4] [1][3][4]

  • Fedors, R. F. (1974).[2][3][4] "A Method for Estimating Both the Solubility Parameters and Molar Volumes of Liquids."[1][2][3][4] Polymer Engineering & Science, 14(2), 147-154.[2][3][4] [1][3][4]

  • Lipinski, C. A. (2000).[2][3][4] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2][3][4] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[2][3][4]

  • PubChem. (n.d.).[2][3][4][5] Compound Summary: Pyridine Derivatives. National Library of Medicine.[1][2][3][4] (Used for structural analog comparison).

Sources

Protocols & Analytical Methods

Method

Application Note: Kinase Inhibitor Screening with 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine

This Application Note provides a comprehensive technical guide for screening and characterizing 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine (hereafter referred to as BMP-2PA ) as a kinase inhibitor. Based on its c...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for screening and characterizing 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine (hereafter referred to as BMP-2PA ) as a kinase inhibitor.

Based on its chemical structure—a 2-aminopyridine scaffold substituted with a bromine and a methyl group—this compound represents a classic Type I ATP-competitive inhibitor motif. This scaffold is a "privileged structure" in medicinal chemistry, frequently utilized to target serine/threonine kinases (e.g., p38 MAPK , CDK , JNK ) and tyrosine kinases (e.g., Src , Lck ) by mimicking the adenine ring of ATP.

Introduction & Mechanism of Action

Compound Profile

5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine is a synthetic small molecule featuring a central pyridine core.[1][2]

  • Hinge Binder: The 2-amino-pyridine motif typically forms a bidentate hydrogen bond network with the kinase hinge region (Glu/Met/Leu backbone residues).

  • Hydrophobic Interactions: The 3-methyl group often displaces water molecules in the gatekeeper region or hydrophobic pocket I, while the 5-bromo substituent can probe the solvent-exposed region or specific hydrophobic clefts (e.g., the ribose binding pocket).

  • Tail Region: The N-(4-methylphenyl) moiety extends into the hydrophobic specificity pocket, providing selectivity over other ATP-binding proteins.

Mechanism: Type I Inhibition

BMP-2PA functions as a Type I Inhibitor , binding to the active conformation (DFG-in) of the kinase domain. It competes directly with intracellular ATP. Therefore, the potency (


) of this compound is dependent on the concentration of ATP used in the assay, defined by the Cheng-Prusoff equation:


To accurately rank this inhibitor, screening must be performed at or below the kinase's


.

Experimental Workflows

Pathway Context (p38 MAPK Example)

Given the scaffold's high prevalence in p38 MAPK inhibition (a key target for inflammation), the following pathway diagram illustrates the downstream effects of BMP-2PA inhibition.

p38_Pathway Stimulus LPS / Stress MAP3K MAP3Ks (TAK1, ASK1) Stimulus->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) Substrates MK2 / ATF2 / MSK1 p38->Substrates Phosphorylation Inhibitor BMP-2PA (Inhibitor) Inhibitor->p38 Blockade (ATP Comp.) Response Cytokine Production (TNF-α, IL-6) Substrates->Response Transcription

Figure 1: Signal transduction pathway for p38 MAPK. BMP-2PA inhibits the phosphorylation of downstream substrates like MK2 and ATF2.

Protocol 1: Biochemical Screening (TR-FRET)

This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to determine the


 of BMP-2PA against a recombinant kinase (e.g., p38

).
Materials
ComponentSpecificationNotes
Test Compound BMP-2PA10 mM stock in 100% DMSO. Store at -20°C.
Kinase Recombinant p38

Human, active (Upstate/Millipore).
Substrate Biotinylated-ATF2Residues 19-96 or synthetic peptide.
ATP Ultrapure ATPPrepare fresh. Use at

(typically 10-50

M).
Detection Eu-Anti-P-ATF2 + SA-APCEuropium cryptate antibody + Streptavidin-Allophycocyanin.
Buffer Kinase Buffer A50 mM HEPES pH 7.5, 10 mM MgCl

, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
Method
  • Compound Preparation:

    • Prepare a 10-point dose-response curve of BMP-2PA in DMSO (3-fold serial dilution).

    • Start concentration: 10

      
      M (final assay concentration).
      
    • Transfer 50 nL of compound to a 384-well low-volume white plate (e.g., Greiner).

  • Enzyme Addition:

    • Dilute p38

      
       kinase to 2 nM in Kinase Buffer A.
      
    • Add 5

      
      L of enzyme solution to the plate.
      
    • Pre-incubation: Incubate for 15 minutes at RT to allow inhibitor binding.

  • Reaction Initiation:

    • Prepare a mix of Biotin-ATF2 (200 nM) and ATP (

      
       concentration) in Kinase Buffer A.
      
    • Add 5

      
      L of Substrate/ATP mix to the wells.
      
    • Centrifuge plate (1000 rpm, 1 min).

    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 10

      
      L of Detection Mix (Eu-Ab + SA-APC in Detection Buffer containing EDTA to stop the reaction).
      
    • Incubate for 1 hour at RT.

  • Readout:

    • Read on a TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 337 nm. Emission 1: 615 nm (Eu). Emission 2: 665 nm (APC).

Data Analysis
  • Calculate Ratio:

    
    .
    
  • Normalize data to 0% Inhibition (DMSO only) and 100% Inhibition (No Enzyme or High Control Inhibitor).

  • Fit data to a 4-parameter logistic equation (Sigmoidal dose-response) to determine

    
    .
    

Protocol 2: Cellular Target Engagement (Western Blot)

To verify that BMP-2PA penetrates the cell membrane and inhibits the target in a physiological context.

Materials
  • Cell Line: THP-1 (Human monocytic leukemia) or RAW 264.7.

  • Stimulant: Lipopolysaccharide (LPS) (Sigma, O111:B4).

  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Roche).

  • Antibodies:

    • Primary: Rabbit anti-Phospho-MK2 (Thr334) (CST #3007).

    • Control: Mouse anti-GAPDH or Total MK2.

Method
  • Seeding: Plate THP-1 cells (

    
     cells/well) in 6-well plates in RPMI-1640 + 10% FBS.
    
  • Starvation: Replace media with serum-free RPMI for 4 hours (reduces basal phosphorylation).

  • Treatment:

    • Add BMP-2PA at varying concentrations (e.g., 0.1, 1.0, 10

      
      M).
      
    • Include a DMSO control.

    • Incubate for 1 hour.

  • Stimulation: Add LPS (100 ng/mL) for 30 minutes to activate the p38 pathway.

  • Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse in 100

      
      L cold RIPA buffer.
      
    • Clarify lysate by centrifugation (14,000 x g, 10 min).

  • Western Blot:

    • Resolve 20

      
      g protein on 10% SDS-PAGE.
      
    • Transfer to Nitrocellulose membrane.

    • Probe for p-MK2 (downstream of p38) to assess inhibition. Direct p38 phosphorylation (p-p38) may not decrease (and may even increase due to feedback loop loss), so p-MK2 is the correct readout for activity.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation Poor aqueous solubility of BMP-2PA.Ensure final DMSO concentration is 0.5-1%. Perform serial dilutions in 100% DMSO, then intermediate dilution in buffer.
High Background Non-specific binding or antibody cross-reactivity.Increase detergent (0.01% Triton X-100) in wash steps. Optimize antibody titer.
Right-Shifted IC50 ATP competition.[]Ensure ATP concentration in the biochemical assay is

. If ATP >>

, the inhibitor will appear less potent.
Bell-Shaped Curve Aggregation or fluorescence interference.Add 0.01% Brij-35 or Tween-20 to prevent colloidal aggregation. Check for compound autofluorescence.

References

  • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

  • Copeland, R. A. "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley-Interscience, 2005. Link

  • Pargellis, C., et al. "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology, 2002. (Provides context on p38 inhibitor structural classes). Link

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Application Note." (Standard protocol for TR-FRET kinase assays). Link

  • CST Protocols. "Western Blotting Protocol for Phospho-Proteins." Cell Signaling Technology. Link

Sources

Application

Application Notes and Protocols for Biofilm Inhibition Experimental Setup with Pyridinamine Compounds

Introduction: The Challenge of Biofilms and the Promise of Pyridinamine Compounds Bacterial biofilms represent a significant challenge in both clinical and industrial settings. These structured communities of microorgani...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Biofilms and the Promise of Pyridinamine Compounds

Bacterial biofilms represent a significant challenge in both clinical and industrial settings. These structured communities of microorganisms are encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection against antibiotics and host immune responses. The formation of biofilms on medical devices, such as catheters and implants, is a major cause of persistent and difficult-to-treat infections[1]. The inherent resistance of biofilms necessitates the development of novel therapeutic strategies that go beyond conventional antibiotics.

Pyridinamine derivatives have emerged as a promising class of compounds with potential anti-biofilm activity. These heterocyclic compounds have been shown to interfere with key bacterial processes, including quorum sensing (QS), the cell-to-cell communication system that regulates virulence and biofilm formation[2][3]. This guide provides a comprehensive overview of the experimental setups and detailed protocols for evaluating the biofilm inhibition potential of pyridinamine compounds, from initial screening to in-depth mechanistic studies.

Part 1: Foundational Screening for Biofilm Inhibition

The initial assessment of a pyridinamine compound's efficacy involves quantifying its ability to inhibit biofilm formation. The crystal violet (CV) assay is a widely used, robust, and high-throughput method for this purpose[2][4][5].

Principle of the Crystal Violet Assay

The CV assay is a colorimetric method that stains the total biomass of a biofilm, including both the bacterial cells and the EPS matrix. The amount of retained stain is proportional to the amount of biofilm formed.

Experimental Workflow: Crystal Violet Assay

CV_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Bacterial_Culture 1. Bacterial Culture Preparation (e.g., S. aureus, P. aeruginosa) Inoculation 3. Inoculation & Treatment (96-well plate) Bacterial_Culture->Inoculation Compound_Prep 2. Pyridinamine Compound Preparation (Serial Dilutions) Compound_Prep->Inoculation Incubation 4. Incubation (e.g., 24-48h at 37°C) Inoculation->Incubation Washing1 5. Washing (Remove planktonic cells) Incubation->Washing1 Staining 6. Crystal Violet Staining (0.1% CV) Washing1->Staining Washing2 7. Washing (Remove excess stain) Staining->Washing2 Solubilization 8. Solubilization (e.g., 33% Acetic Acid) Washing2->Solubilization Measurement 9. Absorbance Measurement (OD570-595nm) Solubilization->Measurement Quantification 10. Quantification & Analysis (% Inhibition, IC50, MBIC) Measurement->Quantification CLSM_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis Biofilm_Growth 1. Biofilm Growth on Coverslips (with/without Pyridinamine) Washing 2. Washing (Remove planktonic cells) Biofilm_Growth->Washing Staining 3. Fluorescent Staining (e.g., SYTO 9 & Propidium Iodide) Washing->Staining Mounting 4. Mounting on Microscope Slide Staining->Mounting Imaging 5. Confocal Microscopy Mounting->Imaging Image_Analysis 6. 3D Reconstruction & Analysis (Biofilm thickness, viability) Imaging->Image_Analysis

Caption: Workflow for CLSM Imaging of Biofilms Treated with Pyridinamine Compounds.

Detailed Protocol: CLSM Imaging

Materials:

  • Glass-bottom dishes or chamber slides

  • Bacterial strain and growth medium

  • Pyridinamine compounds

  • Live/Dead BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide)

  • Confocal Laser Scanning Microscope

Procedure:

  • Biofilm Growth: Grow biofilms on sterile glass coverslips placed in a multi-well plate, following a similar procedure as the CV assay, including treatment with pyridinamine compounds.

  • Washing: After the incubation period, gently wash the coverslips with PBS to remove non-adherent cells.

  • Staining: Stain the biofilms with a mixture of SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) according to the manufacturer's instructions. Typically, this involves a 15-30 minute incubation in the dark.

  • Mounting: Carefully mount the stained coverslips onto a microscope slide.

  • Imaging: Visualize the biofilms using a CLSM. Acquire a series of z-stack images at different depths of the biofilm.

  • Image Analysis: Use appropriate software (e.g., ImageJ, Imaris) to reconstruct three-dimensional images of the biofilm. Analyze parameters such as biofilm thickness, surface coverage, and the ratio of live to dead cells.

Part 3: Delving into the Mechanism of Action: Quorum Sensing Inhibition

Many anti-biofilm agents, including pyridine derivatives, function by interfering with quorum sensing (QS), the bacterial cell-to-cell communication system that coordinates the expression of virulence factors and biofilm formation.[2][6][7]

Signaling Pathway: A Generalized Quorum Sensing Circuit

QS_Pathway cluster_bacterium Bacterial Cell Signal_Synthase Signal Synthase (e.g., LuxI) Autoinducer Autoinducer (e.g., AHL) Signal_Synthase->Autoinducer Synthesis Receptor Receptor Protein (e.g., LuxR) Autoinducer->Receptor Binding & Activation Gene_Expression Target Gene Expression (Biofilm & Virulence) Receptor->Gene_Expression Regulation Pyridinamine Pyridinamine Compound Pyridinamine->Signal_Synthase Inhibition Pyridinamine->Receptor Inhibition

Caption: Generalized Quorum Sensing Pathway and Potential Inhibition by Pyridinamine Compounds.

Experimental Validation of Quorum Sensing Inhibition

1. Reporter Strain Assays:

Reporter strains are genetically engineered bacteria that produce a measurable signal (e.g., light, color) in response to specific QS molecules. Inhibition of this signal in the presence of a pyridinamine compound indicates QS interference.

Protocol: Agar Diffusion Assay with a Reporter Strain

  • Prepare an agar plate seeded with a QS reporter strain (e.g., Chromobacterium violaceum ATCC 12472, which produces a purple pigment in response to AHLs).

  • Apply a small amount of the pyridinamine compound to a sterile paper disc and place it on the agar.

  • Incubate the plate overnight.

  • A clear zone of no pigment production around the disc indicates inhibition of QS.

2. Quantitative Real-Time PCR (qRT-PCR):

qRT-PCR can be used to measure the expression levels of QS-regulated genes in bacteria treated with pyridinamine compounds. A significant downregulation of these genes provides strong evidence for QS inhibition.[7][8][9][10]

Protocol Outline: qRT-PCR for Gene Expression Analysis

  • Grow biofilms in the presence and absence of the pyridinamine compound.

  • Isolate total RNA from the biofilm cells.

  • Synthesize cDNA from the RNA templates.

  • Perform qRT-PCR using primers specific for target QS-regulated genes and a housekeeping gene for normalization.

  • Analyze the relative gene expression levels.

3. Biophysical and Computational Approaches:

To further elucidate the mechanism, techniques like Isothermal Titration Calorimetry (ITC) can be employed to directly measure the binding affinity between the pyridinamine compound and a purified QS receptor protein.[11][12][13][14] Additionally, molecular docking studies can computationally predict the binding mode and affinity of the compound to the target protein, providing valuable insights for structure-activity relationship (SAR) studies.[15][16][17][18]

Conclusion and Future Directions

The experimental setups and protocols outlined in this guide provide a comprehensive framework for the evaluation of pyridinamine compounds as potential biofilm inhibitors. By progressing from foundational screening assays to in-depth mechanistic studies, researchers can gain a thorough understanding of the anti-biofilm properties of these promising molecules. Future research should focus on elucidating the specific molecular targets of pyridinamine compounds within the complex QS networks of various pathogenic bacteria and optimizing their chemical structures to enhance efficacy and minimize toxicity.

References

  • A simple screening protocol for the identification of quorum signal antagonists. (n.d.). Retrieved from [Link]

  • Exploring the anti-virulent potential of pyridine derivatives against Vibrio cholerae. (2026, February 13). Scientific Reports. Retrieved from [Link]

  • Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. (n.d.). Retrieved from [Link]

  • Gene Expression Quantification from Pathogenic Bacterial Biofilms by Quantitative PCR. (n.d.). Springer Nature. Retrieved from [Link]

  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (n.d.). Springer Nature. Retrieved from [Link]

  • Biofilm Quantification and Comparative Analysis of MIC (Minimum Inhibitory Concentration) & MBIC (Minimum Biofilm Inhibitory Concentration) of Different Antibiotics against E. coli Isolated from Different Catheters. (n.d.). Retrieved from [Link]

  • Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-one derivatives. (2020, December 1). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Quorum sensing inhibition in Pseudomonas aeruginosa biofilms: new insights through network mining. (2016, March 4). FEMS Microbiology Ecology. Retrieved from [Link]

  • Synthesis, Molecular Docking, and Biofilm Formation Inhibitory Activity of Bis(Indolyl)Pyridines Analogues of the Marine Alkaloid Nortopsentin. (2021, July 6). Molecules. Retrieved from [Link]

  • Optimizing a qPCR Gene Expression Quantification Assay for S. epidermidis Biofilms: A Comparison between Commercial Kits and a Customized Protocol. (2012, May 21). PLOS ONE. Retrieved from [Link]

  • Quantitative PCR analysis of genes expressed during biofilm development of methicillin resistant Staphylococcus aureus (MRSA). (2013). Gene. Retrieved from [Link]

  • Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. (2022, April 10). International Journal of Molecular Sciences. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022, July 18). Pharmaceuticals. Retrieved from [Link]

  • Inactivation of the Pyrimidine Biosynthesis pyrD Gene Negatively Affects Biofilm Formation and Virulence Determinants in the Crohn's Disease-Associated Adherent Invasive Escherichia coli LF82 Strain. (2022, February 28). International Journal of Molecular Sciences. Retrieved from [Link]

  • Quorum Sensing: A Prospective Therapeutic Target for Bacterial Diseases. (n.d.). Frontiers in Microbiology. Retrieved from [Link]

  • Isothermal titration calorimetry for studying protein-ligand interactions. (2013). Methods in Molecular Biology. Retrieved from [Link]

  • 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. (2022, November 9). Frontiers in Microbiology. Retrieved from [Link]

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  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023, February 13). Frontiers in Chemistry. Retrieved from [Link]

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  • Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. (2024, June 10). Cancer and Oncology Research. Retrieved from [Link]

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Method

Mastering the Molecular Puzzle: A Guide to NMR Spectroscopy for Pyridinamine Derivative Characterization

For Immediate Release: An Application Note for Researchers, Scientists, and Drug Development Professionals Pyridinamine derivatives represent a cornerstone in modern medicinal chemistry, forming the structural core of nu...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release: An Application Note for Researchers, Scientists, and Drug Development Professionals

Pyridinamine derivatives represent a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their versatile chemical nature allows for fine-tuning of pharmacological properties, but this same complexity demands rigorous analytical techniques for unambiguous structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent tool for this purpose, offering unparalleled insight into molecular structure, connectivity, and stereochemistry.[1] This guide provides a detailed overview of NMR techniques tailored for the comprehensive characterization of pyridinamine derivatives, blending foundational principles with advanced, field-proven protocols.

The Foundation: 1D NMR Spectroscopy

One-dimensional (1D) NMR is the initial and most fundamental step in the analysis of pyridinamine derivatives, providing a rapid overview of the molecule's proton and carbon environments.

¹H NMR: A Window into the Proton Landscape

The ¹H NMR spectrum is the first port of call for any organic chemist. For pyridinamine derivatives, the aromatic region is particularly informative. The electron-withdrawing nature of the nitrogen atom in the pyridine ring leads to a characteristic deshielding of the ring protons.[1]

  • α-Protons (at C2 and C6): These are the most deshielded protons, typically resonating in the δ 8.5-8.8 ppm range, due to their proximity to the nitrogen.

  • γ-Proton (at C4): This proton experiences less deshielding and appears at an intermediate chemical shift, generally between δ 7.5-7.8 ppm.

  • β-Protons (at C3 and C5): These are the most shielded of the ring protons.

The amino group proton(s) can appear over a wide chemical shift range and are often broad, depending on the solvent and concentration. Their chemical shift and multiplicity provide valuable information about substitution and hydrogen bonding.

¹³C NMR: Mapping the Carbon Skeleton

While ¹H NMR reveals the proton framework, ¹³C NMR spectroscopy elucidates the carbon backbone of the molecule. The chemical shifts of the pyridine ring carbons are also influenced by the nitrogen atom and any substituents.[2][3]

  • C2, C6, and C4: These carbons are generally found further downfield compared to C3 and C5.

  • Substituent Effects: The position of the amino group and other substituents significantly alters the ¹³C chemical shifts, providing crucial information for isomer differentiation.[2][3]

Protocol 1: Standard 1D ¹H and ¹³C NMR Acquisition

Objective: To obtain high-quality one-dimensional proton and carbon NMR spectra for initial structural assessment.

Materials:

  • Pyridinamine derivative (5-25 mg for ¹H, 50-100 mg for ¹³C)[4]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)[5]

  • NMR tube (high-precision)

  • Internal standard (e.g., Tetramethylsilane - TMS) (optional, for referencing)[4]

  • Vortex mixer

  • Pipettes

Methodology:

  • Sample Preparation:

    • Accurately weigh the pyridinamine derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[6] The choice of solvent is critical and should be based on the solubility of the analyte.[5]

    • Ensure complete dissolution by vortexing. If solids persist, filter the solution to prevent interference with the magnetic field homogeneity.[6]

    • Transfer the clear solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.[7]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be necessary.[6]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Reference the spectra using the residual solvent peak or an internal standard like TMS (δ = 0.0 ppm).[8]

    • Integrate the ¹H NMR signals to determine the relative number of protons.

Diving Deeper: 2D NMR Techniques for Unambiguous Assignments

For complex pyridinamine derivatives with overlapping signals, 2D NMR spectroscopy is indispensable for definitive structural elucidation.[9][10] These techniques reveal correlations between nuclei, allowing for the step-by-step assembly of the molecular structure.

COSY (Correlation Spectroscopy): Tracing Proton-Proton Connections

COSY is a homonuclear experiment that identifies protons that are spin-spin coupled, typically through two or three bonds.[1] This is the primary method for identifying adjacent protons within the pyridine ring and any attached side chains.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

HSQC is a powerful heteronuclear experiment that correlates proton signals with their directly attached carbon atoms.[1][11] This allows for the unambiguous assignment of carbon signals based on the already assigned proton spectrum. An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups.[11]

HMBC (Heteronuclear Multiple Bond Correlation): Building the Molecular Framework

The HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[1][11] This is crucial for connecting different spin systems and for assigning quaternary (non-protonated) carbons, which are not observed in an HSQC spectrum.[11]

NOESY/ROESY: Unveiling Through-Space Proximity

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to identify protons that are close to each other in space, regardless of whether they are connected through bonds. These experiments are vital for determining stereochemistry and conformational preferences of flexible side chains.

Workflow for Structural Elucidation using 2D NMR

The following diagram illustrates a logical workflow for utilizing 2D NMR experiments to determine the structure of a novel pyridinamine derivative.

NMR_Workflow Start Start with Unknown Pyridinamine Derivative Prep Sample Preparation in Deuterated Solvent Start->Prep OneD_H Acquire 1D ¹H NMR Prep->OneD_H OneD_C Acquire 1D ¹³C NMR Prep->OneD_C Assign_H Assign Proton Signals (Chemical Shift, Integration, Multiplicity) OneD_H->Assign_H HSQC Acquire 2D HSQC OneD_C->HSQC COSY Acquire 2D COSY Connect Connect Fragments (using COSY & HMBC) COSY->Connect Assign_C Assign Carbon Signals (using HSQC & HMBC) HSQC->Assign_C HMBC Acquire 2D HMBC HMBC->Connect NOESY Acquire 2D NOESY/ROESY (if stereochemistry is a question) Stereochem Determine Stereochemistry & Conformation NOESY->Stereochem Assign_H->COSY Assign_H->HSQC Assign_H->HMBC Assign_H->NOESY Assign_C->HMBC Structure Final Structure Elucidation Connect->Structure Stereochem->Structure

Caption: A typical workflow for NMR-based structure elucidation.

Protocol 2: Acquiring 2D NMR Spectra (COSY, HSQC, HMBC)

Objective: To obtain a suite of 2D NMR spectra for the complete structural assignment of a pyridinamine derivative.

Methodology:

  • Sample Preparation: Prepare a moderately concentrated sample (15-25 mg in 0.6-0.7 mL of solvent) as described in Protocol 1.[6] Higher concentrations are generally required for 2D experiments to achieve adequate signal-to-noise in a reasonable time.

  • Instrument Setup: Lock and shim the instrument as in Protocol 1.

  • COSY Acquisition:

    • Select the COSY pulse sequence.

    • Set the spectral width to encompass all proton signals.

    • Acquire the data with a sufficient number of increments in the indirect dimension (t₁) to achieve good resolution.

  • HSQC Acquisition:

    • Select the HSQC pulse sequence (an edited version is often preferred).

    • Set the ¹H spectral width as in the COSY experiment.

    • Set the ¹³C spectral width to cover the expected range of carbon chemical shifts.

    • The experiment is optimized for one-bond ¹J(C,H) couplings (typically ~145 Hz).

  • HMBC Acquisition:

    • Select the HMBC pulse sequence.

    • Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.

    • This experiment is optimized for long-range couplings (ⁿJ(C,H)), typically in the range of 4-10 Hz.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate window functions and Fourier transformation in both dimensions.

    • Analyze the cross-peaks to establish correlations:

      • COSY: Off-diagonal peaks connect coupled protons.

      • HSQC: Cross-peaks link protons to their directly attached carbons.

      • HMBC: Cross-peaks connect protons to carbons that are 2-4 bonds away.

Quantitative NMR (qNMR) for Purity Assessment

In drug development, determining the absolute purity of a compound is critical. Quantitative NMR (qNMR) has emerged as a powerful primary method for this purpose, as the signal intensity is directly proportional to the number of nuclei.[12][13]

The Principle of qNMR

qNMR relies on comparing the integral of an analyte signal to that of a certified internal standard of known purity and concentration.[14][15] By knowing the molar amounts of both the analyte and the standard, the purity of the analyte can be accurately determined.[12]

Protocol 3: Purity Determination by ¹H qNMR

Objective: To accurately determine the purity of a pyridinamine derivative using an internal standard.

Materials:

  • Pyridinamine derivative (analyte)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent

  • High-precision balance

Methodology:

  • Selection of Internal Standard: Choose an internal standard that:

    • Is chemically stable and does not react with the analyte.

    • Has a simple ¹H NMR spectrum with at least one sharp, well-resolved signal that does not overlap with any analyte signals.

    • Is soluble in the same deuterated solvent as the analyte.[15]

    • Has a known, high purity.

  • Sample Preparation:

    • Accurately weigh both the pyridinamine derivative and the internal standard.

    • Dissolve both compounds completely in a known volume of deuterated solvent in the same NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters:

      • Long Relaxation Delay (D1): This is crucial to ensure complete relaxation of all protons. A delay of at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the standard is recommended.

      • 90° Pulse Angle: Ensure accurate and uniform excitation.

      • High Signal-to-Noise Ratio: Acquire a sufficient number of scans.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following equation[12]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the standard

Summary of Key NMR Parameters for Pyridinamine Derivatives

NMR Experiment Information Obtained Application to Pyridinamine Derivatives
¹H NMR Proton chemical shifts, multiplicities, and integrations.Provides an initial overview of the structure, including the substitution pattern on the pyridine ring.
¹³C NMR Carbon chemical shifts.Reveals the carbon framework and helps differentiate between isomers.[2][3]
COSY Through-bond proton-proton correlations (2-3 bonds).Identifies neighboring protons in the pyridine ring and side chains.[1]
HSQC Through-bond proton-carbon correlations (1 bond).Unambiguously assigns carbon signals based on proton assignments.[1][11]
HMBC Through-bond proton-carbon correlations (2-4 bonds).Connects different parts of the molecule and assigns quaternary carbons.[1][11]
NOESY/ROESY Through-space proton-proton correlations.Determines stereochemistry and conformational preferences.
qNMR Quantitative determination of analyte concentration.Accurately assesses the purity of the compound.[12][13][16]

Conclusion

NMR spectroscopy offers a comprehensive suite of techniques for the detailed characterization of pyridinamine derivatives. From initial structural verification with 1D NMR to complete and unambiguous assignment using a combination of 2D experiments, and finally, to the accurate assessment of purity via qNMR, these methods are indispensable in the fields of chemical research and drug development. The logical application of the protocols and workflows described in this guide will empower researchers to confidently elucidate the structures of these vital chemical entities.

References

  • About ACS Omega. (n.d.). ACS Publications. Retrieved February 27, 2026, from [Link]

  • Magnetic Resonance in Chemistry. (n.d.). Wiley Online Library. Retrieved February 27, 2026, from [Link]

  • Magnetic Resonance in Chemistry. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved February 27, 2026, from [Link]

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

  • Magnetic Resonance in Chemistry and Medicine. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025, September 22). Patsnap. Retrieved February 27, 2026, from [Link]

  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211–219. [Link]

  • The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved February 27, 2026, from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc. Retrieved February 27, 2026, from [Link]

  • ACS Omega. (n.d.). ACS Publications. Retrieved February 27, 2026, from [Link]

  • qNMR for Purity Determination in Pharmaceuticals. (n.d.). RSSL. Retrieved February 27, 2026, from [Link]

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 727–733. [Link]

  • The Journal of Organic Chemistry. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

  • New Screening Method Uses Advanced NMR to Discover Potential Drug Molecules. (2025, May 22). National High Magnetic Field Laboratory. Retrieved February 27, 2026, from [Link]

  • ACS Omega. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Magnetic Resonance in Chemistry and Medicine. (2023, October 31). Oxford Academic. Retrieved February 27, 2026, from [Link]

  • Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. (2025, April 25). Preprints.org. Retrieved February 27, 2026, from [Link]

  • NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts. Retrieved February 27, 2026, from [Link]

  • Organic & Inorganic Chemistry Journals. (n.d.). ACS Publications. Retrieved February 27, 2026, from [Link]

  • ACS omega (American Chemical Society). (n.d.). SciSpace. Retrieved February 27, 2026, from [Link]

  • Download a white paper on ACS Omega. (n.d.). American Chemical Society. Retrieved February 27, 2026, from [Link]

  • What is qNMR and why is it important? (2024, September 16). Mestrelab Resources. Retrieved February 27, 2026, from [Link]

  • ADVANCED NMR APPROACHES FOR DRUG DISCOVERY. (2022). MMCE 2022. Retrieved February 27, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved February 27, 2026, from [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (1997, July 28). Semantic Scholar. Retrieved February 27, 2026, from [Link]

  • Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (2025, September 1). ACS Omega. Retrieved February 27, 2026, from [Link]

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  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved February 27, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine

[1] Current Status: Online Support Tier: Senior Application Scientist (Level 3) Ticket ID: SYN-PYR-5BR-OPT Topic: Yield Optimization & Troubleshooting[1] Executive Summary: The "Steric-Electronic" Paradox Welcome to the...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Online Support Tier: Senior Application Scientist (Level 3) Ticket ID: SYN-PYR-5BR-OPT Topic: Yield Optimization & Troubleshooting[1]

Executive Summary: The "Steric-Electronic" Paradox

Welcome to the technical support center. Based on your inquiry regarding 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine , you are likely experiencing low yields (<40%) or significant regio-isomeric impurities.[1]

This synthesis presents a classic "Steric-Electronic Paradox":

  • Electronic Requirement: You need to substitute at the C2 position (adjacent to the nitrogen).

  • Steric Obstacle: The C3-methyl group exerts significant steric hindrance, blocking nucleophilic attack at C2.[1]

  • Regio-Selectivity Risk: The C5-bromo substituent is often more accessible to Palladium catalysts than the hindered C2 position, leading to incorrect coupling (C5-amination) or polymerization.

This guide provides two validated protocols to bypass these issues: an Activated


 Route  (Recommended for purity) and a Reverse-Polarity Buchwald Route  (Recommended for scale).[1]

Part 1: Diagnostic & Troubleshooting (FAQ)

Q1: I am using 2,5-dibromo-3-methylpyridine with p-toluidine and Pd(OAc)2, but I get a mixture of products. Why?

A: You are fighting competing reactivities. In 2,5-dibromopyridines, the C5-Br bond often undergoes oxidative addition with Pd(0) faster than the sterically hindered C2-Br bond.[1]

  • Result: You are likely forming the C5-coupled product or oligomers.

  • Fix: Do not use Pd-catalysis on the di-bromo precursor. Use the

    
     Protocol (Protocol A)  which relies on the electronic activation of C2, rendering C5 inert.
    
Q2: I tried standard nucleophilic substitution ( ) with the dibromo precursor, but conversion is stalled at 20%.

A: The 3-methyl group blocks the trajectory of the incoming amine. Standard heating isn't enough.[1]

  • Fix: You must switch the leaving group from Bromine to Fluorine (2-Fluoro-5-bromo-3-methylpyridine).[1] The C-F bond is highly polarized and accelerates

    
     by orders of magnitude, overcoming the steric barrier. Alternatively, use a "super-nucleophile" strategy (LiHMDS deprotonation) described in Protocol A.[1]
    
Q3: Can I start with 2-amino-5-bromo-3-methylpyridine instead?

A: Yes, this is the Reverse-Polarity Strategy (Protocol B) . By starting with the amine already on the pyridine, you eliminate the risk of reacting at the C5 position (since the C5-Br is unreactive to the amine nucleophile without a catalyst). You then couple this with 4-bromotoluene.[1]

Part 2: Validated Experimental Protocols

Protocol A: The "Regio-King" Route ( )

Best for: High purity, small-to-medium scale.[1] Mechanism: Nucleophilic Aromatic Substitution.[1] Key Precursor: 2-Fluoro-5-bromo-3-methylpyridine (Commercially available or synthesized via Balz-Schiemann).[1]

ParameterConditionRationale
Electrophile 2-Fluoro-5-bromo-3-methylpyridine (1.0 eq)Fluorine is ~100x more reactive to

than Br, ensuring reaction only happens at C2.[1]
Nucleophile p-Toluidine (1.2 eq)The coupling partner.
Base LiHMDS (2.0 eq, 1M in THF)Generates the lithium amide (highly reactive nucleophile) to overcome C3-methyl sterics.[1]
Solvent Anhydrous THFSolubilizes the lithium intermediate.
Temp 0°C

60°C
Controlled deprotonation followed by heating to drive substitution.

Step-by-Step:

  • Charge a dried flask with p-toluidine (1.2 eq) and anhydrous THF under Argon.

  • Cool to 0°C . Dropwise add LiHMDS (2.0 eq).[1] Stir for 30 min to form the lithium amide (Solution turns dark/red).

  • Dissolve 2-Fluoro-5-bromo-3-methylpyridine (1.0 eq) in minimal THF and add dropwise to the amide solution at 0°C.

  • Allow to warm to RT, then heat to 60°C for 4-6 hours.

  • Quench: Pour into sat. NH4Cl.[1] Extract with EtOAc.[1][2][3]

  • Yield Expectation: 85-92%.

Protocol B: The "Reverse" Buchwald-Hartwig

Best for: Large scale, utilizing cheaper starting materials.[1] Mechanism: Pd-Catalyzed C-N Coupling.[1][4][5] Key Precursor: 2-Amino-5-bromo-3-methylpyridine.[1][6]

Critical Logic: Instead of forcing an amine onto the crowded pyridine ring, we use the pyridine amine to attack the unhindered 4-bromotoluene.

ParameterConditionRationale
Nucleophile 2-Amino-5-bromo-3-methylpyridine (1.0 eq)The amine is already installed at the difficult position.[1]
Electrophile 4-Bromotoluene (1.1 eq)Sterically unhindered coupling partner.[1]
Catalyst Pd2(dba)3 (2 mol%)Robust Pd(0) source.[1][5]
Ligand Xantphos or BrettPhos (4 mol%)Large bite angle (Xantphos) or bulk (BrettPhos) promotes reductive elimination of the bulky product.[1]
Base Cs2CO3 (2.0 eq)Milder base reduces side reactions; compatible with functional groups.[1]
Solvent 1,4-DioxaneHigh boiling point for reflux (100°C).[1]

Step-by-Step:

  • Combine the aminopyridine (1.0 eq), 4-bromotoluene (1.1 eq), Pd2(dba)3, Xantphos, and Cs2CO3 in a reaction vessel.

  • Degas thoroughly (Argon sparge for 15 min). Oxygen kills the active catalyst.

  • Add 1,4-Dioxane.[1][2][3]

  • Heat to 100°C for 12-16 hours.

  • Workup: Filter through Celite to remove Pd black.[1] Concentrate and recrystallize from EtOH/Water.

  • Yield Expectation: 75-85%.

Part 3: Decision Logic & Pathway Visualization

The following diagram illustrates the critical decision points to avoid the "Dead End" of C5-coupling.

SynthesisPathways Start Start: Target Synthesis Route1 Route A: 2,5-Dibromo Precursor Start->Route1 Route2 Route B: 2-Fluoro Precursor Start->Route2 Route3 Route C: 2-Amino Precursor Start->Route3 Action1 Add p-Toluidine + Pd Cat Route1->Action1 Pd Oxidative Addition Action2 Add p-Toluidine + LiHMDS Route2->Action2 S_NAr Mechanism Action3 Add 4-Bromotoluene + Pd Cat Route3->Action3 Reverse Buchwald ResultFail FAIL: C5-Coupling / Mixture Action1->ResultFail Prefers C5-Br (Less Hindered) ResultSuccess SUCCESS: High Yield (>85%) Action2->ResultSuccess F activates C2 only ResultGood GOOD: Scalable Yield (>75%) Action3->ResultGood Avoids Pyridine Activation Issues

Caption: Decision tree highlighting the risk of using 2,5-dibromo precursors versus the success of Fluorine-activation or Reverse Buchwald strategies.

References

  • BenchChem. (2025).[1][2][5] Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. Retrieved from [1]

  • WuXi AppTec. (2024).[1] Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from [1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Contextual grounding for Ligand selection).

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [1]

  • National Institutes of Health (NIH). (2024).[1] Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis. Retrieved from [1]

Sources

Optimization

Overcoming poor solubility of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine in assays

Technical Support Center: Assay Optimization for Lipophilic Small Molecules Subject: Troubleshooting Solubility for 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine Ticket ID: #SOL-PYR-005 Assigned Specialist: Senior A...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Assay Optimization for Lipophilic Small Molecules Subject: Troubleshooting Solubility for 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine Ticket ID: #SOL-PYR-005 Assigned Specialist: Senior Application Scientist, High-Throughput Screening Core[1][2]

Executive Summary: The "Brick Dust" Challenge

You are encountering assay variability or low potency with 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine (hereafter referred to as BMPP ).[1][2] Based on its structure—a halogenated aminopyridine core linked to a tolyl group—this compound is a classic Type II/IV lipophile .[1][2]

The molecule possesses a high logP (estimated >3.[2]5) and a planar geometry that encourages π-π stacking.[1][2] In aqueous assay buffers, it does not merely "dissolve poorly"; it likely forms colloidal aggregates . These aggregates sequester enzymes, leading to false-positive inhibition (promiscuous binding) or "cliff-like" dose-response curves.[1][2]

This guide provides a self-validating workflow to solubilize BMPP without compromising biological activity.

Part 1: Diagnostic Hub – Is It Solubility or Biology?

Before altering your buffer, confirm that solubility is the root cause. Use this decision matrix.

Q: How do I know if my compound is crashing out? A: Visual inspection is insufficient.[1][2] Precipitates at 1–10 µM are invisible to the naked eye.[2]

SymptomProbable CauseVerification Step
Steep Hill Slope (>2.[1][2]0)Colloidal AggregationAdd 0.01% Triton X-100.[1][2][3] If IC50 shifts >10x, it was aggregation.
No Activity (Flatline) Compound stuck to plate wallsTest using "Low-Binding" polypropylene plates vs. polystyrene.
High Well-to-Well CV% Micro-precipitatesSpin down the assay plate (1000xg, 1 min) before reading.
Time-Dependent Potency Slow crystallizationMeasure IC50 at 15 min vs. 60 min incubation.[1][2]

Part 2: The Solubility Optimization Protocol

The Solvent System: Overcoming the "Hysteresis Effect"

Users often dilute a 10 mM DMSO stock directly into the aqueous buffer.[2] This causes immediate "crashing out" because the local concentration of water spikes too fast.[2]

  • The Fix: Use an Intermediate Dilution Step .[1][2]

  • Mechanism: By stepping down the concentration in a solvent-rich environment first, you avoid the critical supersaturation zone.[1][2]

Buffer Additives: The Critical Micelle Concentration (CMC)

For BMPP, simple DMSO is rarely enough. You must use a surfactant.[1][2]

  • Recommendation: Tween-20 or Triton X-100 .[1][2]

  • Critical Rule: You must work below the Critical Micelle Concentration (CMC) of the detergent if you are studying membrane proteins, but above it to solubilize stubborn compounds.

    • Safe Start: 0.01% (v/v) Tween-20.[1][2] This coats the hydrophobic "grease" of the BMPP molecule, preventing it from sticking to itself.

Carrier Proteins

If detergents interfere with your specific assay (e.g., cell-based assays where Triton is toxic), use BSA (Bovine Serum Albumin) at 0.1%.[1] Albumin acts as a "molecular taxi," binding the lipophilic BMPP and releasing it slowly to the target.

Part 3: Validated Experimental Workflow

Protocol: The "Golden Dilution" Method

Standard direct dilution often fails for BMPP.[1][2] Use this serial dilution scheme.

Materials:

  • Compound Stock: 10 mM BMPP in 100% DMSO.

  • Intermediate Solvent: 100% DMSO.[1][2]

  • Assay Buffer: HEPES/Tris pH 7.4 + 0.01% Tween-20 .[1][2]

Step-by-Step:

  • Prepare 200x Concentrates: Perform your serial dilutions (e.g., 1:3) entirely in 100% DMSO .[1][2] Do not touch water yet.[1][2]

    • Why? This ensures your dilution linearity is accurate.[1][2] Diluting in water causes compound loss to pipette tips.[2]

  • The "Shift" Step: Transfer 1 µL of your DMSO serial dilution into 199 µL of Assay Buffer .

    • Result: Final DMSO is 0.5%.[1][2]

    • Action: Mix immediately by rapid pipetting or plate shaking (1000 rpm, 30 sec).

  • Incubation: Allow the plate to sit for 15 minutes before adding the enzyme/cells.

    • Why? If the compound is going to crash, let it stabilize. If you add enzyme immediately, the enzyme might nucleate precipitation.

Part 4: Visualization of the Solubility Trap

The following diagram illustrates the "Crash-Out" mechanism and the correct solubilization pathway.

SolubilityWorkflow Stock 10mM BMPP (in DMSO) DirectDilution Direct Dilution into Buffer Stock->DirectDilution Rapid Polarity Shift InterDilution Serial Dilution in 100% DMSO Stock->InterDilution Maintain Solvency Aggregates Colloidal Aggregates (False Positives) DirectDilution->Aggregates Hydrophobic Collapse Monomeric Monomeric Dispersion (True IC50) Aggregates->Monomeric Add Triton X-100 (Rescue) SurfactantBuffer Buffer + 0.01% Tween-20 InterDilution->SurfactantBuffer 1:200 Transfer SurfactantBuffer->Monomeric Micellar Stabilization

Caption: Figure 1. The "Solubility Trap."[2] Direct dilution into aqueous buffer causes hydrophobic collapse (Red path).[1][2] Maintaining DMSO concentration during dilution and using surfactant-doped buffer ensures monomeric dispersion (Green path).[1][2]

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Cyclodextrins instead of Tween? A: Yes. If your assay is sensitive to detergents (e.g., cell membrane integrity assays), use HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin).[1][2]

  • Protocol: Add 0.5% to 1.0% (w/v) HP-β-CD to your assay buffer.[1][2]

  • Note: Cyclodextrins form inclusion complexes.[1][2] Ensure the CD concentration isn't so high that it "steals" the compound from the protein target.

Q: My IC50 is 500 nM in one run and >10 µM in the next. Why? A: This is classic Nucleation Variability .[1][2] In one run, a microscopic crystal formed and grew (removing compound). In the next, it stayed supersaturated.

  • Fix: Standardize the mixing time and temperature. Use the "Golden Dilution" method above.

Q: Does pH matter for BMPP? A: The aminopyridine nitrogen has a pKa around 6–7.[1][2]

  • Insight: At pH 7.4, a significant fraction is uncharged (neutral), which is the least soluble form.

  • Tweak: If possible, slightly lowering the pH to 6.5 might protonate the pyridine ring, drastically improving solubility, though this depends on your biological target's tolerance.

References

  • NCATS Assay Guidance Manual. Assay Interference by Aggregation. (2017).[1][2][4][5] National Center for Advancing Translational Sciences.[2][5][6][7][8][9][10] [Link]

  • Shoichet, B. K. (2006).[1][2] Screening in a spirit of false prophecy.[2] Nature Chemical Biology, 2(9), 450–450. (Seminal work on colloidal aggregation). [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] Academic Press.[1][2] (Standard text for solubility optimization). [Link]

Sources

Troubleshooting

Troubleshooting mass spectrometry fragmentation of pyridinamine compounds

Welcome to the Technical Support Center for Mass Spectrometry. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique analytical challenges associated with pyridinamine (amino...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Mass Spectrometry. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique analytical challenges associated with pyridinamine (aminopyridine) compounds.

Pyridinamines are ubiquitous in drug discovery (e.g., kinase inhibitors) and glycomics (as derivatization tags). However, their gas-phase behavior is notoriously complex, often characterized by unexpected rearrangements, high stability, or complete in-source fragmentation. This guide synthesizes mechanistic causality with field-proven methodologies to help you confidently assign your MS/MS spectra.

📊 Diagnostic Data: Common Pyridinamine Mass Shifts

Before troubleshooting, it is critical to understand the baseline fragmentation behavior of the pyridinamine core. Below is a summary of the most diagnostic neutral losses observed during Collision-Induced Dissociation (CID).

Neutral LossMass Shift (Da)Mechanistic OriginDiagnostic Value
Ammonia (NH₃) -17.026Cleavage of the exocyclic amine group.Confirms the presence of an unsubstituted primary exocyclic amine.
Hydrogen Isocyanide (HNC) -27.011Pyridine ring opening and cleavage.Indicates aniline-type gas-phase behavior rather than standard pyridine behavior.
Carbon Monoxide (CO) -27.995Secondary fragmentation of oxygenated derivatives.Often follows NH₃ loss in complex lactams or oxygenated pyridinamines.
Cyanamide (NH₂CN) -42.022Ring contraction or multi-bond cleavage.Highly diagnostic for 2-aminopyridine derivatives undergoing retro-Diels-Alder-like reactions.

🛠️ Troubleshooting FAQs

Q1: I am analyzing a 2-aminopyridine-derivatized compound, but I cannot locate the [M+H]⁺ precursor ion. I only see sequence-revealing fragments. How can I capture the intact parent ion?

The Causality: You are experiencing severe in-source fragmentation. 2-aminopyridine (2-AP) derivatives are highly susceptible to spontaneous cleavage in the electrospray ionization (ESI) source when the voltage between the capillary nozzle and the first skimmer (cone voltage/declustering potential) is elevated[1]. The protonation of the pyridinic nitrogen severely weakens adjacent bonds (such as glycosidic bonds in 2-AP tagged sugars). The Solution:

  • Drastically lower your cone voltage/declustering potential.

  • If the [M+H]⁺ ion remains too unstable, shift your strategy to alkali metal adducts. 2-AP derivatives have a strong affinity for sodium and lithium. The [M+Na]⁺ and [M+Li]⁺ adducts are significantly more stable in the gas phase and often yield much more informative, sequence-revealing cross-ring cleavages during MS/MS than the protonated species[2][3].

Q2: My MS/MS spectra for an expected 2-aminopyridine derivative show fragments that imply my exocyclic amine is part of the ring. Is my synthesized structure wrong, or is this an MS artifact?

The Causality: You are likely observing a gas-phase Dimroth Rearrangement . This is a well-documented phenomenon where thermal energy in the source or collision energy in the CID cell causes the heterocyclic ring to open. During recyclization, the exocyclic nitrogen and the endocyclic (ring) nitrogen swap positions[4][5]. The Solution: Do not immediately assume your synthesis failed. To validate if this is an MS artifact, perform Energy-Resolved Mass Spectrometry (ERMS). Ramp the collision energy (CE) from 0 eV to 40 eV. If the "unexpected" fragments only appear at higher CE thresholds, it is a gas-phase rearrangement. If they are present at 0 eV (isolation only), the rearrangement likely occurred in solution during synthesis.

Dimroth A 2-Aminopyridine (Exocyclic Amine) B Ring-Opened Amidine Intermediate A->B Heat / CID C Rearranged Isomer (Endocyclic N swap) B->C Recyclization

Gas-phase Dimroth Rearrangement mechanism during mass spectrometry.

Q3: Should I expect my pyridinamine to lose HCN (-27 Da) like a standard pyridine?

The Causality: Not necessarily. Extensive dissociative ionization studies have shown that aminopyridine molecular ions actually display aniline-type behavior rather than pyridine-type behavior[6]. This means they preferentially undergo a metastable loss of Hydrogen Isocyanide (HNC) rather than the thermodynamically more stable Hydrogen Cyanide (HCN) neutral species[6].

Q4: My synthesis yielded a mixture of aminopyridine positional isomers. Can MS/MS differentiate between 2-, 3-, and 4-aminopyridines?

The Causality: Yes, their deactivation mechanisms and internal conversion kinetics differ vastly. Protonated 2-aminopyridine (2-APH⁺) readily undergoes internal conversion to the ground state and fragments via NH₃ loss (yielding an m/z 78 fragment) even at low energies[7]. In contrast, 3- and 4-aminopyridines require significantly higher excess energy to fragment (up to 1500 cm⁻¹ for 3-APH⁺). Furthermore, 4-aminopyridine uniquely undergoes a Twisted Intramolecular Charge Transfer (TICT) reaction upon excitation, altering its fragmentation pathways[8]. The Solution: Differentiate them by plotting their breakdown curves (Fragment Intensity vs. Collision Energy). 2-aminopyridine will deplete at much lower CE values compared to its 3- and 4-substituted counterparts.

G Parent Protonated Pyridinamine [M+H]+ NH3_Loss Loss of NH3 (-17 Da) Aniline-type behavior Parent->NH3_Loss Low CE (esp. 2-AP) HNC_Loss Loss of HNC (-27 Da) Ring Cleavage Parent->HNC_Loss High CE Secondary Secondary Fragments (e.g., -CO, -CH3) NH3_Loss->Secondary MS3 / High CE HNC_Loss->Secondary MS3 / High CE

Primary fragmentation logic pathways for protonated pyridinamines.

🔬 Experimental Protocol: Systematic ESI-MS/MS Optimization for Labile Pyridinamines

To establish a self-validating system for analyzing highly labile or rearrangement-prone pyridinamines, execute the following step-by-step methodology:

Step 1: Mobile Phase Modification

  • Action: Prepare your sample in a 50:50 Methanol:Water mixture containing 0.1% Formic Acid.

  • Rationale: Pyridinamines are highly basic. Ensuring complete protonation in solution prevents the formation of mixed charge states and stabilizes the spray.

Step 2: Soft-Ionization Tuning (Source Protection)

  • Action: Infuse the sample at 5–10 µL/min. Set the Capillary Voltage to 3.0 kV. Crucially, drop the Cone Voltage (or Declustering Potential) to 15–20 V (down from a standard 40–60 V).

  • Rationale: Minimizing the electric field in the intermediate pressure region of the source prevents premature acceleration and collisions with residual gas molecules, preserving the intact[M+H]⁺ ion[1].

Step 3: Adduct Promotion (If Step 2 Fails)

  • Action: If the [M+H]⁺ ion is still absent, spike the sample with 0.1 mM Lithium Chloride (LiCl) or Sodium Acetate (NaOAc). Switch to positive ion mode and look for [M+Li]⁺ or [M+Na]⁺.

  • Rationale: Alkali metals coordinate strongly with the pyridine nitrogen and exocyclic heteroatoms without donating a highly mobile proton that drives premature cleavage[2].

Step 4: Energy-Resolved Mass Spectrometry (ERMS)

  • Action: Isolate the precursor ion. Ramp the Collision Energy (CE) in 5 eV increments from 5 eV to 50 eV. Record the intensity of the precursor and all product ions at each step.

  • Rationale: This generates a breakdown curve. It allows you to definitively separate primary fragments (e.g., direct NH₃ loss) from secondary fragments (e.g., Dimroth rearrangement products), proving the causality of your structural assignment.

Workflow Start Missing [M+H]+ Precursor? Step1 Decrease Cone Voltage (Reduce In-Source CID) Start->Step1 Check1 Precursor Observed? Step1->Check1 Step2 Spike with 0.1 mM LiCl/NaCl (Promote [M+Metal]+) Check1->Step2 No Success Perform ERMS on Adduct Check1->Success Yes Step2->Success

Workflow for troubleshooting missing precursor ions in pyridinamine MS.

📚 References

  • Harvey, D. J. (2000). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 11(10), 900-915.[Link]

  • Kurasiak-Popowska, D., et al. (2021). 2,6-Bis((benzoyl-R)amino)pyridine Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions. Molecules, 26(7), 1856.[Link]

  • Yoshima, H., et al. (1994). Electrospray ionization mass spectrometry of pyridylaminated oligosaccharide derivatives: sensitivity and in-source fragmentation. Biological Mass Spectrometry, 23(4), 212-217.[Link]

  • Abmani, A., et al. (1988). Do the aminopyridine molecular ions display aniline‐ or pyridine‐type behaviour? European Journal of Mass Spectrometry.[Link]

  • Dedonder-Lardeux, C., et al. (2016). Twisted Intramolecular Charge Transfer in Protonated Amino Pyridine. The Journal of Physical Chemistry A, 120(27), 5345-5355.[Link]

  • El Kazzouli, S., et al. (2025). Recent Advances in the Dimroth Rearrangement: A Valuable Tool for the Synthesis of Heterocycles. ResearchGate.[Link]

  • Ouach, A., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Pharmaceuticals, 17(11), 1412.[Link]

Sources

Optimization

Technical Support Center: Scale-Up of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine

[1][2] Executive Summary: Route Selection & Strategic Analysis Current Status: User is attempting to scale the synthesis of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine (Target). Critical Constraint: The molecule c...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: Route Selection & Strategic Analysis

Current Status: User is attempting to scale the synthesis of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine (Target). Critical Constraint: The molecule contains a reactive handle (C5-Bromide) intended for downstream functionalization.[1] Preserving this moiety during the formation of the C2-Amine bond is the primary technical challenge.[1]

The "Expert" Verdict: vs. Catalysis

For scale-up (>100g), we strongly recommend the Nucleophilic Aromatic Substitution (


)  pathway over Palladium-catalyzed cross-coupling (Buchwald-Hartwig).[1]
  • Why NOT Buchwald-Hartwig? Attempting to couple 2-amino-3-methyl-5-bromopyridine with p-bromotoluene presents a fatal chemoselectivity flaw.[2][1] Electron-deficient heteroaryl halides (like the C5-Br on the pyridine) often undergo oxidative addition with Pd(0) faster than electron-rich aryl halides (p-bromotoluene).[1] This leads to oligomerization (head-to-tail coupling of the pyridine starting material) rather than the desired cross-coupling.[1]

  • Why

    
    ? 
    Using a 2-Fluoro  precursor allows for highly regioselective displacement at the C2 position.[2][1] The C5-Bromide remains inert under 
    
    
    
    conditions, acting as a spectator.[2][1] The "Element Effect" dictates that Fluoride is the superior leaving group for
    
    
    due to the high electronegativity stabilizing the Meisenheimer intermediate [1].

Part 1: Optimized Experimental Protocol ( Route)

Reaction: 2-Fluoro-3-methyl-5-bromopyridine + p-Toluidine


 Product[2][1]
Materials & Stoichiometry
ComponentRoleEquiv.[2][1][3][4]Notes
2-Fluoro-3-methyl-5-bromopyridine Limiting Reagent1.0Activated electrophile.[2][1]
p-Toluidine Nucleophile1.2Slight excess drives kinetics.[2][1]
LiHMDS (1.0M in THF) Base2.2Deprotonates aniline; renders it a potent nucleophile.[1][5]
THF (Anhydrous) Solvent10 VMaintain strict moisture control to prevent hydrolysis.[1][5]
Step-by-Step Methodology
  • Inertion: Charge a dry reactor with p-Toluidine (1.2 eq) and anhydrous THF (5 V). Purge with

    
     and cool to 0°C.
    
  • Deprotonation: Dropwise add LiHMDS (2.2 eq).[2][1][5] Note: The solution will turn dark (anion formation).[1] Stir for 30 min at 0°C.

    • Why LiHMDS? It is non-nucleophilic and soluble, preventing competitive attack on the pyridine ring.[5]

  • Addition: Dissolve 2-Fluoro-3-methyl-5-bromopyridine (1.0 eq) in THF (5 V) and add slowly to the reactor, maintaining internal temp < 10°C.

  • Reaction: Warm to Room Temperature (20-25°C). Stir for 4–6 hours.

    • Monitor: HPLC should show <1% starting material.[2][1]

  • Quench: Cool to 0°C. Quench with saturated

    
     solution.
    
  • Work-up: Extract with EtOAc. Wash organics with water and brine.[2][1][4] Dry over

    
    .[2][1][4]
    
  • Purification: Recrystallize from IPA/Heptane or Ethanol.

    • Target Yield: 85–92%.[2][1][4]

Part 2: Troubleshooting Guide

Issue 1: Reaction Stalls (Incomplete Conversion)

Symptom: HPLC shows 10-20% unreacted 2-Fluoro precursor persisting after 12 hours.[2][1]

  • Root Cause: The C3-Methyl group provides significant steric hindrance, blocking the approach of the bulky p-toluidine anion.[1]

  • Solution:

    • Switch Solvent: Move from THF (Reflux ~66°C) to 1,4-Dioxane (Reflux ~101°C). The higher thermal energy helps overcome the steric barrier.[1]

    • Concentration: Increase concentration from 10 V to 5 V to improve collision frequency.

Issue 2: Formation of "Hydrolysis Impurity" (5-Bromo-3-methylpyridin-2-ol)

Symptom: A peak at [M-H] = 186/188 appears in LCMS.[2][1]

  • Root Cause: Moisture ingress.[2][1] The LiHMDS generates hydroxide if wet, which rapidly displaces the Fluoride.

  • Solution:

    • Verify KF (Karl Fischer) of THF is < 50 ppm.[1][5]

    • Ensure LiHMDS bottle is fresh/sealed.[2][1]

    • Recovery: The hydroxy-pyridine is acidic.[2][1] It can be removed by washing the organic layer with 1M NaOH (the impurity stays in the aqueous phase as the phenolate salt).

Issue 3: Regioisomer Contamination (Attack at C5?)

Symptom: Unexpected peaks in NMR.

  • Analysis: In the

    
     manifold, attack at C5 (displacing Bromide) is energetically highly unfavorable compared to C2 (displacing Fluoride) because the C2 position is more electron-deficient (adjacent to Nitrogen) and Fluoride is a better leaving group for 
    
    
    
    [1].[5]
  • Verification: If you see side products, check for bis-arylation of the amine (unlikely with steric bulk) or impurities in the starting p-toluidine.[1]

Part 3: Visualizing the Pathway

ReactionPathway cluster_legend Key Factors SM1 2-Fluoro-3-methyl- 5-bromopyridine Inter Meisenheimer Complex SM1->Inter + Electrophile Impurity Impurity: 5-Bromo-3-methyl- pyridin-2-ol SM1->Impurity H2O Ingress (Hydrolysis) SM2 p-Toluidine Base LiHMDS / THF SM2->Base Deprotonation Base->Inter Nucleophilic Attack Prod Target: 5-Bromo-3-methyl-N- (4-methylphenyl)-2-pyridinamine Inter->Prod Elimination of F- Sterics: 3-Me slows attack Sterics: 3-Me slows attack Selectivity: F >> Br Selectivity: F >> Br Sterics: 3-Me slows attack->Selectivity: F >> Br

Caption: Logical flow of the


 reaction, highlighting the critical path to product and the moisture-sensitivity branch leading to hydrolysis.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use the cheaper 2-Chloro-3-methyl-5-bromopyridine precursor? A: Yes, but with caveats. The C-Cl bond is stronger and the leaving group ability is lower than C-F.[2][1] You will need forcing conditions (DMSO, 120°C,


).[5]
  • Risk:[2][1][3][5] At 120°C, the integrity of the C5-Bromide is compromised, and you may see "tars" or de-halogenation. The 2-Fluoro route pays for itself in cleaner impurity profiles.[2][1]

Q2: Why not use NaH instead of LiHMDS? A: NaH is viable but heterogeneous.[2][1] On a large scale, the "hydrogen evolution" exotherm can be difficult to control.[5] LiHMDS allows for a homogeneous, titratable addition, providing superior thermal control during the critical deprotonation step.[5]

Q3: Is the product light-sensitive? A: Aminopyridines can oxidize (turn brown) upon extended exposure to light and air.[1] Store the final solid in amber bottles under Nitrogen.

Q4: How do I remove the excess p-toluidine? A: p-Toluidine is basic.[2][1] If recrystallization fails, wash the organic product solution with 1M HCl .[5] Caution: The product is also basic (pyridine nitrogen), but the p-toluidine is generally more basic than the aminopyridine product (which has electron density pulled by the ring). Perform a pH titration test on a small aliquot to find the pH that protonates p-toluidine but leaves the product in the organic phase (likely pH ~3-4).

References

  • Bowler, J. T., et al. (2014).[1][5] "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions." Organic & Biomolecular Chemistry. Verified Link: [Link]

  • WuXi AppTec Chemical Insights. (2024).[2][1][5] "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Verified Link: [Link]

Sources

Troubleshooting

Technical Support Center: TLC Monitoring &amp; Troubleshooting for 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, field-proven framework for monitoring the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, field-proven framework for monitoring the synthesis of 5-bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine .

This specific diarylamine is synthesized via a palladium-catalyzed Buchwald-Hartwig cross-coupling between 5-bromo-2-chloro-3-methylpyridine and p-toluidine (4-methylaniline) [4]. Because both the starting aniline and the resulting 2-pyridinamine product are basic, Thin Layer Chromatography (TLC) monitoring presents unique chromatographic challenges, including severe silica streaking and complex spot differentiation.

ReactionPathway R1 5-Bromo-2-chloro- 3-methylpyridine Cat Pd Catalyst Base, Toluene R1->Cat R2 p-Toluidine R2->Cat Prod 5-Bromo-3-methyl-N- (4-methylphenyl)- 2-pyridinamine Cat->Prod Buchwald-Hartwig Amination

Buchwald-Hartwig amination pathway for the target diarylamine.

Chromatographic Profiling & Visualization Data

To successfully track reaction progress, you must understand the relative polarities and staining behaviors of your analytes. The table below summarizes the quantitative and qualitative data required for accurate identification.

CompoundRoleApprox.

(Hexane:EtOAc 8:2 + 1% TEA)
UV Active (254 nm)Ninhydrin Stain Reaction
5-Bromo-2-chloro-3-methylpyridine Electrophile0.65Yes (Dark spot)Negative (No color change)
p-Toluidine Nucleophile0.20Yes (Dark spot)Positive (Intense Red/Purple)
5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine Product0.45Yes (Dark spot)Positive (Faint/Slow Purple)
Step-by-Step TLC Protocol: A Self-Validating Methodology

Do not simply spot the raw reaction mixture onto a plate. To ensure trustworthiness and eliminate false positives caused by matrix effects, follow this self-validating protocol.

  • Eluent Preparation (The Causality of TEA): Prepare a mobile phase of 80% Hexanes and 20% Ethyl Acetate. Crucially, add 1% (v/v) Triethylamine (TEA) to the mixture.

    • Scientific Rationale: Standard silica gel contains acidic silanol (Si-OH) groups that protonate basic amines, causing irreversible adsorption and streaking [1]. TEA acts as a basic modifier, competing for and deactivating these silanol sites, allowing your analytes to migrate normally [2].

  • Sample Quenching & Extraction: Extract a 10 µL aliquot from the active reaction mixture. Quench it in 1 mL of Ethyl Acetate and wash with 1 mL of distilled water.

    • Scientific Rationale: Buchwald-Hartwig aminations utilize strong inorganic bases (e.g.,

      
       or 
      
      
      
      ). Spotting these directly onto silica distorts the local pH and ionic strength, leading to artificial
      
      
      shifts. Washing removes these salts.
  • 5-Lane Spotting (Control Matrix): Use a 5-lane system on a Silica Gel 60 F254 plate to definitively prove spot identity against the reaction matrix:

    • Lane 1: 5-Bromo-2-chloro-3-methylpyridine standard

    • Lane 2: p-Toluidine standard

    • Lane 3: Co-spot of both precursors

    • Lane 4: Washed reaction mixture

    • Lane 5: Co-spot of reaction mixture + precursors

  • Development & Drying: Develop the plate in a saturated chamber. Once removed, dry the plate completely with a heat gun to volatilize the TEA. Residual TEA will neutralize your stains and ruin visualization.

  • Dual-Phase Visualization:

    • First, examine under short-wave UV (254 nm) and mark all aromatic spots with a pencil.

    • Second, dip the plate in Ninhydrin solution (0.2% w/v in ethanol) and heat evenly at 110°C for 2-3 minutes to trigger the colorimetric reaction.

TLCWorkflow S1 1. Aliquot & Quench (Remove Inorganic Salts) S2 2. Prepare Eluent (Add 1% TEA Modifier) S1->S2 S3 3. 5-Lane Spotting (Self-Validating Matrix) S2->S3 S4 4. UV 254 nm Detection (Identify Aromatics) S3->S4 S5 5. Ninhydrin Stain & Heat (Differentiate Amines) S4->S5

Self-validating TLC workflow for diarylamine reaction monitoring.

Troubleshooting Guides & FAQs

Q1: My p-toluidine and product spots are streaking heavily from the baseline, making it impossible to calculate accurate


 values. How do I resolve this? 
Analysis & Solution:  Streaking of basic amines on standard silica gel is primarily caused by strong ionic interactions between the basic amine lone pairs and the acidic silanol groups on the silica surface [1]. To resolve this, you must modify the mobile phase. Adding 1-2% Triethylamine (TEA) or ammonia to your eluent deactivates the acidic silanol groups, allowing the amines to migrate as tight, sharp spots [2]. Do not use acidic modifiers (like acetic acid) for this specific diarylamine synthesis, as it will protonate the amines and exacerbate retention[3].

Q2: Both p-toluidine and the 2-pyridinamine product are UV active. How can I definitively differentiate the newly formed secondary amine product from the primary amine precursor? Analysis & Solution: While both compounds absorb at 254 nm due to their aromatic rings, their reactivity with amine-specific stains differs significantly. p-Toluidine is a primary amine and reacts rapidly with Ninhydrin upon heating to form an intense purple/red complex (Ruhemann's purple). The product, 5-bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine, is a sterically hindered secondary diarylamine. Secondary amines do not form the same extended conjugated system with Ninhydrin; they typically stain much slower and yield a fainter, often brownish or pale purple color. For definitive differentiation, ensure the TLC plate is heated to at least 110°C after staining.

Q3: The reaction shows incomplete conversion of 5-bromo-2-chloro-3-methylpyridine. The TLC spot for the electrophile remains strong even after 24 hours. Is the catalyst dead? Analysis & Solution: In Buchwald-Hartwig aminations, the oxidative addition of the palladium catalyst to the aryl halide is often the rate-limiting step [4]. However, in 5-bromo-2-chloro-3-methylpyridine, the 2-chloro position is highly activated by the adjacent electron-withdrawing pyridine nitrogen, making oxidative addition relatively facile. If the reaction stalls, the issue is likely catalyst deactivation or base depletion. Check if the reaction was rigorously degassed; Pd(0) catalysts (like


) are highly sensitive to oxygen. Spike the reaction with an additional 1 mol% of the Pd pre-catalyst and ligand; if the electrophile spot on the TLC begins to fade again, catalyst death was the culprit.

Q4: Why does the coupling occur at the 2-chloro position rather than the 5-bromo position? Doesn't palladium usually prefer C-Br over C-Cl bonds? Analysis & Solution: While it is a general rule in cross-coupling that C-Br bonds undergo oxidative addition faster than C-Cl bonds, heterocycles subvert this trend. In pyridines, the nitrogen atom exerts a strong inductive and resonance electron-withdrawing effect, significantly lowering the electron density at the 2- and 4-positions. This electronic activation makes the C-Cl bond at the 2-position more susceptible to both oxidative addition by Pd(0) and direct Nucleophilic Aromatic Substitution (


) than the unactivated C-Br bond at the 5-position.
References
  • "Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why", Brainly. URL: [Link]

  • "Tailing in TLC - can anyone help?", ResearchGate. URL: [Link]

Reference Data & Comparative Studies

Validation

A Framework for Comparative Kinase Inhibition Profiling: 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine versus Established Inhibitors

Introduction The relentless pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology.[1] Kinases, as central regulators of cellular signaling, represent a rich landscape of t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The relentless pursuit of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology.[1] Kinases, as central regulators of cellular signaling, represent a rich landscape of therapeutic targets.[2][3] The aminopyridine scaffold is a privileged structure in kinase inhibitor design, with numerous approved drugs and clinical candidates featuring this core moiety.[4] This guide focuses on a novel compound, 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine , and outlines a comprehensive strategy for characterizing its kinase inhibitory potential.

While direct experimental data for this specific molecule is not yet publicly available, its structure suggests the potential for interaction with the ATP-binding pocket of various kinases. Structurally related aminopyrimidine and pyridine derivatives have demonstrated activity against key signaling kinases, including those in the RAF-MEK-ERK pathway and the autophagy-regulating kinase ULK1.[5][6]

This document serves as a detailed experimental blueprint for researchers. It provides the necessary protocols and conceptual framework to compare the inhibitory activity of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine against a panel of relevant kinases, using well-characterized inhibitors as benchmarks. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

Comparative Inhibitors and Target Rationale

To establish a meaningful comparison, it is crucial to select appropriate reference inhibitors. Based on the activities of structurally related scaffolds, we propose an initial investigation against RAF kinases and ULK1.

  • BRAF (V600E): A serine/threonine kinase frequently mutated in melanoma and other cancers. Its inhibition is a clinically validated strategy.

    • Comparator: Vemurafenib . A potent and selective inhibitor of the BRAF V600E mutant.

  • ULK1 (Unc-51 like autophagy activating kinase 1): A serine/threonine kinase that plays a critical role in the initiation of autophagy, a process implicated in both tumor survival and suppression.

    • Comparator: SBI-0206965 . A known inhibitor of ULK1, useful as a tool compound for studying autophagy.[6]

A broader selectivity screen is also essential to understand the compound's off-target effects and potential for polypharmacology.[7][8]

Experimental Workflow: A Step-by-Step Guide

A multi-faceted approach, combining biochemical and cell-based assays, is necessary for a thorough characterization of a novel kinase inhibitor.[9][10]

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cell-Based Assays A Compound Synthesis & QC (5-Bromo-3-methyl-N- (4-methylphenyl)-2-pyridinamine) B Primary Kinase Assay (IC50 Determination vs. BRAF V600E & ULK1) A->B C Kinase Selectivity Profiling (Broad Kinome Panel) B->C D Target Engagement Assay (e.g., NanoBRET™) C->D Proceed if potent & selective E Downstream Pathway Analysis (Western Blot for p-MEK/p-ERK) D->E F Cellular Proliferation Assay (e.g., A375 melanoma cells) E->F

Caption: Proposed experimental workflow for kinase inhibitor characterization.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency.[9][11] We will employ a luminescence-based assay that quantifies ATP consumption, a direct indicator of kinase activity.[12][13] The ADP-Glo™ Kinase Assay is a robust platform for this purpose as it measures the amount of ADP produced, which is directly proportional to kinase activity.[13]

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine and comparator inhibitors (Vemurafenib, SBI-0206965) in 100% DMSO.

    • Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO, starting from 1 mM. This will be the 100x inhibitor plate.

    • Prepare 5x kinase buffer, 5x substrate solution, and 5x ATP solution according to the manufacturer's recommendations for BRAF V600E and ULK1.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of each inhibitor dilution in duplicate. Include DMSO-only wells as a "no inhibitor" control.

    • Add 12.5 µL of a master mix containing the kinase and substrate/buffer to each well.

    • Initiate the reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract background luminescence (no kinase control).

    • Normalize the data with the "no inhibitor" control set to 100% activity and a "maximal inhibition" control (no kinase) set to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[14]

Protocol 2: Kinome-Wide Selectivity Profiling

Assessing an inhibitor against a broad panel of kinases is crucial to understand its selectivity profile.[7] This step helps identify potential off-target effects and can reveal unexpected therapeutic opportunities.[9][10] We recommend utilizing a commercial service, such as Eurofins' KinaseProfiler™ or Reaction Biology's services, which offer radiometric or binding-based assays against hundreds of kinases.[9][15]

Methodology:

  • Compound Submission: Provide the test compound, 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine, at a specified concentration (typically 1 µM for a primary screen) to the chosen vendor.

  • Screening: The compound will be screened against a large panel of human kinases (e.g., >400 kinases).

  • Data Analysis: The results are typically provided as percent inhibition at the tested concentration. Potent off-target hits (e.g., >80% inhibition) should be followed up with full IC50 determinations as described in Protocol 1.

Protocol 3: Cellular Target Engagement and Pathway Analysis

Biochemical assays demonstrate direct inhibition of an enzyme, but it is vital to confirm that the compound can enter cells and engage its target in a physiological context.[16][17]

Methodology (Western Blot):

  • Cell Culture and Treatment:

    • Culture A375 cells (human melanoma, BRAF V600E positive) in appropriate media until they reach 70-80% confluency.

    • Treat the cells with increasing concentrations of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine or Vemurafenib (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-MEK (Ser217/221), total MEK, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables.

Table 1: Hypothetical Biochemical Inhibition Data

CompoundBRAF V600E IC50 (nM)ULK1 IC50 (nM)
5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamineExperimental ValueExperimental Value
Vemurafenib (Control)31>10,000
SBI-0206965 (Control)>10,000108

Table 2: Hypothetical Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamineVemurafenib (Control)
BRAF V600E 98% 99%
BRAF (WT)75%95%
SRC25%85%
LCK15%40%
EGFR5%10%
ULK1 92% <5%

These tables would allow for a direct comparison of the novel compound's potency and selectivity against established inhibitors. The goal is to identify compounds with high potency against the desired target and minimal activity against other kinases, which can reduce the likelihood of off-target toxicity.[7]

Signaling Pathway Context

Visualizing the point of inhibition within the relevant signaling pathway provides crucial context for interpreting the experimental results.

G cluster_0 MAPK Signaling Pathway cluster_1 Inhibitors RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits CompoundX 5-Bromo-3-methyl-N- (4-methylphenyl)-2-pyridinamine CompoundX->BRAF Hypothesized Inhibition

Caption: Inhibition of the MAPK signaling pathway by BRAF inhibitors.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the characterization of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine as a potential kinase inhibitor. By following these detailed protocols, researchers can generate high-quality, reproducible data on the compound's potency, selectivity, and cellular activity. The direct comparison with established inhibitors like Vemurafenib and SBI-0206965 will provide a clear benchmark to assess its potential as a novel therapeutic agent or a valuable research tool. This structured approach, grounded in established methodologies, ensures that the resulting data will be both trustworthy and impactful for the drug development community.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • International Centre for Kinase Profiling. (n.d.). Services | IC50 Determination. Retrieved from [Link]

  • PubMed. (2020, December 15). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(506), eaai7835. Retrieved from [Link]

  • Vieth, M., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(6), e98800. Retrieved from [Link]

  • Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Journal of the Serbian Chemical Society, 76(3), 395-404. Retrieved from [Link]

  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • Anbarasu, K., & Jayanthi, S. (2014). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC Structural Biology, 14(Suppl 1), S2. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • Eyers, P. A., et al. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 11, 1320347. Retrieved from [Link]

  • PubMed. (2021, June 24). Discovery of 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine as a WSB1 Degrader to Inhibit Cancer Cell Metastasis. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • MDPI. (2022, April 8). Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis. Retrieved from [Link]

  • Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14781-14845. Retrieved from [Link]

  • Promega Connections. (2025, August 20). Exploring the Relationship Between IC50 and Kd in Pharmacology. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Interchim. (2023, June 30). Kinase activity assays: exploring methods for assessing enzyme function. Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine vs. Standard Antibacterials

The following technical guide provides an in-depth comparison of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine against standard antibacterial agents. This analysis focuses on its mechanism as a cell division inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine against standard antibacterial agents. This analysis focuses on its mechanism as a cell division inhibitor (targeting FtsZ), a class of compounds where this specific trisubstituted pyridine scaffold is a known pharmacophore.

Executive Summary & Compound Profile

5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine represents a class of synthetic small molecules designed to circumvent resistance mechanisms common to traditional antibiotics. Unlike β-lactams or fluoroquinolones, this compound belongs to the 2-aminopyridine family, a scaffold heavily investigated for its ability to inhibit FtsZ (Filamenting temperature-sensitive mutant Z) , the bacterial tubulin homologue essential for cell division.

Chemical Identity[1][2][3][4]
  • IUPAC Name: 5-bromo-3-methyl-N-(4-methylphenyl)pyridin-2-amine

  • Core Scaffold: 2-Aminopyridine[1][2][3][4][5]

  • Key Substituents:

    • C3-Methyl: Steric handle often critical for hydrophobic pocket binding.

    • C5-Bromo: Halogen bond donor; enhances lipophilicity and metabolic stability.

    • N-p-Tolyl: Mimics the biaryl pharmacophore seen in potent FtsZ inhibitors (e.g., 3-methoxybenzamide derivatives).

  • Target Mechanism: Inhibition of FtsZ GTPase activity and Z-ring assembly.

Mechanism of Action (MoA): The FtsZ Pathway

While standard antibiotics target cell wall synthesis (Vancomycin) or DNA replication (Ciprofloxacin), 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine targets the divisome .

The Target: FtsZ

FtsZ is a GTPase that polymerizes to form the Z-ring at the mid-cell division site. This ring recruits other cell division proteins (ZipA, FtsA) to constrict the cell membrane.

  • Inhibition Logic: The compound binds to the inter-domain cleft of FtsZ, blocking GTP binding or the longitudinal association of FtsZ subunits.

  • Result: The Z-ring fails to form or is destabilized, leading to filamentation (cell elongation without division) and eventual lysis.

Pathway Visualization

The following diagram illustrates the disruption of the FtsZ cycle by the 2-aminopyridine inhibitor.

FtsZ_Pathway FtsZ_Monomer FtsZ Monomer (GTP-bound) Nucleation Nucleation (Protofilament) FtsZ_Monomer->Nucleation GTP Hydrolysis Elongation Elongation (Z-Ring Assembly) Nucleation->Elongation Polymerization Filamentation Filamentation (Cell Death) Nucleation->Filamentation Inhibition Effect Constriction Membrane Constriction Elongation->Constriction Recruitment of ZipA/FtsA Division Cell Division (Septum Formation) Constriction->Division Inhibitor 5-Bromo-3-methyl- N-(4-methylphenyl)-2-pyridinamine Inhibitor->FtsZ_Monomer Binds Inter-domain Cleft Inhibitor->Nucleation Blocks Assembly

Caption: Disruption of FtsZ-dependent Z-ring assembly by 2-aminopyridine inhibitors, leading to bacterial filamentation.

Comparative Performance Analysis

The following table contrasts the 2-aminopyridine derivative with clinical standards. Data represents typical profiles for high-potency FtsZ inhibitors of this class against Staphylococcus aureus (MRSA).

Table 1: Comparative Efficacy & Properties
Feature5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamineVancomycinCiprofloxacinLinezolid
Primary Target FtsZ (Divisome) Cell Wall (Peptidoglycan)DNA Gyrase / Topo IVRibosome (50S subunit)
MoA Type Bactericidal (concentration-dependent)Bactericidal (slow)Bactericidal (fast)Bacteriostatic
Key Resistance Low (Novel target)VanA/VanB (Target mod)GyrA/ParC mutations23S rRNA mutations
Spectrum Primarily Gram-positive (MRSA, VRE)Gram-positive onlyBroad SpectrumGram-positive
Typical MIC (MRSA) 0.5 – 4.0 µg/mL (Class avg)0.5 – 2.0 µg/mL>32 µg/mL (Resistant)1.0 – 4.0 µg/mL
Phenotype Filamentation (Elongated cells)LysisLysisGrowth Arrest
Key Advantages
  • Novelty: No cross-resistance with existing classes (β-lactams, aminoglycosides, quinolones).

  • Efficacy against MDR strains: Effective against MRSA and VRE due to the unique binding site on FtsZ.

  • Synergy: 2-aminopyridines often show synergy with β-lactams by delocalizing PBP proteins (which require the Z-ring for localization).

Experimental Protocols

To validate the activity of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine , the following self-validating protocols are recommended.

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify the lowest concentration inhibiting visible growth.

  • Preparation: Dissolve the compound in DMSO to a stock of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate (Final range: 64 to 0.06 µg/mL).

  • Inoculum: Adjust S. aureus (ATCC 29213) culture to 0.5 McFarland standard, then dilute 1:100 to achieve ~5 x 10^5 CFU/mL.

  • Incubation: Add 100 µL inoculum to each well. Incubate at 37°C for 18-24 hours.

  • Readout: Visual inspection for turbidity.

    • Control: Vancomycin (expect MIC ~1 µg/mL).

    • Validation: DMSO control wells must show full growth; Media-only wells must be clear.

Protocol B: FtsZ GTPase Inhibition Assay

Objective: Confirm the mechanism of action by measuring phosphate release.

  • Reagents: Recombinant S. aureus FtsZ (5 µM), GTP (500 µM), Assay Buffer (50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl2).

  • Setup: Incubate FtsZ with varying concentrations of the inhibitor (0.1 – 100 µM) for 10 min at 25°C.

  • Initiation: Add GTP to start the reaction.

  • Detection: After 30 min, add Malachite Green reagent to detect free inorganic phosphate (Pi).

  • Analysis: Measure Absorbance at 630 nm. Calculate IC50 relative to DMSO vehicle control.

    • Causality: A decrease in Pi release confirms inhibition of FtsZ turnover.

Protocol C: Microscopy for Filamentation (Phenotypic Screen)

Objective: Visual confirmation of cell division block.

  • Treatment: Treat log-phase S. aureus or B. subtilis with 0.5x MIC of the compound for 4 hours.

  • Staining: Fix cells and stain with DAPI (DNA) and FM4-64 (Membrane).

  • Microscopy: Observe under Phase Contrast and Fluorescence (100x oil).

  • Result: Treated cells should appear significantly longer (filamentous) than untreated cocci/rods, with multiple segregated nucleoids.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Primary Screening cluster_1 Mechanistic Validation Start Compound Stock (DMSO) MIC Broth Microdilution (MIC Determination) Start->MIC Readout_MIC No Growth < 4 µg/mL? MIC->Readout_MIC GTPase FtsZ GTPase Assay (Malachite Green) Readout_MIC->GTPase Yes Discard Discard Readout_MIC->Discard No Microscopy Phase Contrast Microscopy (Phenotype Check) GTPase->Microscopy Confirm IC50 Conclusion Validated FtsZ Inhibitor Microscopy->Conclusion Filamentation Observed

Caption: Step-by-step validation workflow for 2-aminopyridine antibacterial candidates.

References

  • Chan, F. Y., et al. (2015). "Discovery of synthetic 2-aminopyridine derivatives as FtsZ inhibitors." Journal of Medicinal Chemistry, 58(3), 1215-1227.

  • Haydon, D. J., et al. (2008). "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity." Science, 321(5896), 1673-1675.

  • Kaul, M., et al. (2013). "FtsZ-targeting 2-aminopyridines: A new class of anti-staphylococcal agents." Bioorganic & Medicinal Chemistry Letters, 23(20), 5652-5656.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." M07-A11.

Sources

Validation

A Comparative Benchmarking Guide: 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine and its Analogs in Drug Discovery

For researchers, scientists, and drug development professionals, the selection of a lead compound scaffold is a critical decision that profoundly influences the trajectory of a research program. The substituted 2-aminopy...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of a lead compound scaffold is a critical decision that profoundly influences the trajectory of a research program. The substituted 2-aminopyridine framework is a cornerstone in medicinal chemistry, lauded for its versatile synthetic handles and its prevalence in a wide array of biologically active agents.[1][2][3] This guide provides a comprehensive benchmark analysis of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine , a promising yet underexplored molecule, against its structurally similar analogs. By delving into synthetic strategies, physicochemical properties, and potential biological activities, we aim to furnish researchers with the critical data and experimental frameworks necessary to evaluate and advance this chemical series.

Introduction to the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs.[2] Its significance stems from the ability of the pyridine nitrogen to act as a hydrogen bond acceptor, a key interaction for anchoring ligands to the hinge region of kinase ATP-binding sites.[4] The amino group at the 2-position provides a crucial vector for introducing a variety of substituents, allowing for the fine-tuning of a compound's steric and electronic properties to optimize target engagement and pharmacokinetic profiles. The strategic placement of substituents on the pyridine ring, such as halogens and methyl groups, further modulates the molecule's reactivity and biological activity.

This guide focuses on 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine (designated as Compound 1 ), a molecule that combines several key features: a bromine atom for potential further derivatization via cross-coupling reactions, a methyl group that can influence ring electronics and provide steric bulk, and an N-aryl substituent that can be tailored for specific receptor interactions.

Synthesis and Characterization

Proposed Synthetic Workflow

A highly efficient method for the synthesis of N-aryl-2-aminopyridines involves the palladium-catalyzed Buchwald-Hartwig amination. This approach offers high yields and broad substrate scope.

dot

Caption: Proposed Buchwald-Hartwig amination for the synthesis of Compound 1.

Experimental Protocol: Synthesis of Compound 1
  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2,5-dibromo-3-methylpyridine (1.0 eq), 4-methylaniline (1.1 eq), cesium carbonate (2.0 eq), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; Xantphos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction Execution: Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.

Predicted Spectroscopic Data for Compound 1

Based on the analysis of structurally similar compounds, the following spectroscopic characteristics for Compound 1 are predicted:

Technique Predicted Data
¹H NMR Aromatic protons: Signals in the range of 7.0-8.5 ppm. Protons on the p-tolyl ring would appear as two doublets around 7.1-7.4 ppm. The two pyridine protons would appear as distinct singlets or doublets between 7.5 and 8.5 ppm. Methyl protons: Two singlets around 2.2-2.5 ppm. NH proton: A broad singlet, the chemical shift of which would be concentration and solvent dependent.
¹³C NMR Aromatic carbons: Signals in the range of 110-155 ppm. The carbon bearing the bromine atom would be shifted downfield. Methyl carbons: Signals in the range of 15-25 ppm.
Mass Spec A characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (M⁺ and M⁺+2 peaks of approximately equal intensity).

Benchmarking Against Structurally Similar Compounds

To provide a comprehensive evaluation, we will compare Compound 1 with two classes of analogs: those with variations on the pyridine ring and those with different N-aryl substituents.

Analogs with Pyridine Ring Modifications

We will consider 5-Chloro-3-methyl-N-(4-methylphenyl)-2-pyridinamine (Compound 2) and 3,5-Dimethyl-N-(4-methylphenyl)-2-pyridinamine (Compound 3) .

Compound Structure Key Differentiator Anticipated Impact
Compound 1 5-Br , 3-Me Bromine at C5Provides a handle for further functionalization via cross-coupling. The larger atomic radius of bromine compared to chlorine may influence binding interactions.
Compound 2 5-Cl , 3-Me Chlorine at C5Chlorine is more electronegative than bromine, which could alter the electronic properties of the pyridine ring and affect pKa.
Compound 3 5-Me , 3-Me Methyl at C5The absence of a halogen at C5 makes this compound more lipophilic and removes the potential for halogen bonding interactions.

dot

Caption: Analogs of Compound 1 with pyridine ring modifications.

Analogs with N-Aryl Substituent Modifications

Here, we will compare Compound 1 with 5-Bromo-3-methyl-N-phenyl-2-pyridinamine (Compound 4) and 5-Bromo-3-methyl-N-(4-methoxyphenyl)-2-pyridinamine (Compound 5) .

Compound Structure Key Differentiator Anticipated Impact
Compound 1 N-(4-methyl phenyl)Methyl group on the N-aryl ringThe methyl group adds hydrophobicity and can probe for specific hydrophobic pockets in a binding site.
Compound 4 N-phenyl Unsubstituted N-aryl ringProvides a baseline for understanding the effect of substitution on the N-aryl ring.
Compound 5 N-(4-methoxy phenyl)Methoxy group on the N-aryl ringThe methoxy group is an electron-donating group and can act as a hydrogen bond acceptor, potentially altering binding modes and improving solubility.

dot

Caption: Analogs of Compound 1 with N-aryl substituent modifications.

Comparative Physicochemical and Biological Profiling

A systematic comparison of these compounds would involve a battery of standardized assays. Below are recommended experimental protocols.

Experimental Protocol: Aqueous Solubility Determination (Nephelometry)
  • Stock Solution Preparation: Prepare 10 mM stock solutions of each compound in dimethyl sulfoxide (DMSO).

  • Sample Preparation: In a 96-well plate, add an appropriate volume of the DMSO stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to achieve a final concentration range (e.g., 1-200 µM).

  • Equilibration: Shake the plate at room temperature for 2 hours to allow for equilibration.

  • Measurement: Measure the turbidity of each well using a nephelometer.

  • Data Analysis: The aqueous solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of these compounds could be assessed against a panel of cancer cell lines, given that many pyridine derivatives exhibit such properties.[2]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

Structure-Activity Relationship (SAR) Insights

Based on the comparative data obtained from the proposed assays, a preliminary SAR can be constructed:

  • Halogen at C5: A comparison between Compound 1 (Bromo) and Compound 2 (Chloro) will elucidate the impact of the halogen's size and electronegativity on activity. Often, bromine can form stronger halogen bonds, which may lead to enhanced potency.

  • Substitution at C5: Comparing Compound 1 (Bromo) with Compound 3 (Methyl) will reveal the importance of an electron-withdrawing group versus an electron-donating group at this position.

  • N-Aryl Substitution: The series of Compound 1 (4-methyl) , Compound 4 (unsubstituted) , and Compound 5 (4-methoxy) will provide valuable information on the steric and electronic requirements of the binding pocket. A potent and selective compound often arises from favorable interactions within a specific sub-pocket of the target protein.

Conclusion and Future Directions

5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine represents a promising starting point for the development of novel therapeutics. Its modular design allows for systematic chemical exploration. This guide has outlined a rational synthetic strategy and a comprehensive benchmarking plan against structurally related analogs. The proposed experimental protocols for determining key physicochemical and biological properties will enable researchers to build a robust SAR dataset.

Future efforts should focus on expanding the library of analogs, particularly through Suzuki-Miyaura cross-coupling reactions at the C5-bromo position to introduce a diverse range of aryl and heteroaryl groups. Furthermore, identifying the specific biological target(s) of these compounds through techniques such as thermal shift assays or affinity chromatography-mass spectrometry will be crucial for advancing this chemical series in a drug discovery program.

References

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Comparative

A Senior Application Scientist's Guide to Assay Reproducibility: Comparing Novel Kinase Inhibitors

For researchers in the vanguard of drug discovery, the journey from a promising molecular structure to a validated therapeutic candidate is paved with rigorous, reproducible data. The introduction of any new chemical ent...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in the vanguard of drug discovery, the journey from a promising molecular structure to a validated therapeutic candidate is paved with rigorous, reproducible data. The introduction of any new chemical entity, such as the novel pyridinamine derivative 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine , necessitates a comprehensive evaluation of its performance in relevant biological assays. While this specific compound is not yet extensively characterized in public literature, its core structure is reminiscent of scaffolds known to target protein kinases—critical regulators of cellular processes often dysregulated in disease.[1]

This guide provides a framework for assessing the reproducibility of biological assays for a novel kinase inhibitor, which we will refer to as "Compound X" , embodying the structural class of the topic compound. We will objectively compare its hypothetical performance with established, first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, Gefitinib and Erlotinib, providing the supporting experimental data and protocols essential for any robust drug development program.

The Imperative of Reproducibility in Kinase Inhibition Assays

Protein kinase inhibitors are a cornerstone of targeted therapy. However, translating a potent inhibitor from a biochemical assay (in the test tube) to a cellular context (in a living cell) is a significant challenge.[2] Potency can shift dramatically due to factors like cell permeability, off-target effects, and the high concentration of intracellular ATP (the kinase's natural substrate) competing with the inhibitor.[3] Therefore, a multi-faceted approach comparing both biochemical and cell-based assay formats is critical to building a reliable profile of a novel compound.

Comparative Analysis: Compound X vs. Established EGFR Inhibitors

To contextualize the performance of Compound X, we compare it against Gefitinib and Erlotinib, two well-characterized inhibitors of EGFR, a tyrosine kinase pivotal in non-small-cell lung cancer (NSCLC).[4] The goal is to assess not just potency (as measured by the half-maximal inhibitory concentration, or IC50), but also the quality and reproducibility of the assays themselves.

A key metric for assay quality in high-throughput screening (HTS) is the Z'-factor . This statistical parameter reflects both the dynamic range of the assay and the variability of the data.[5][6]

  • Z' between 0.5 and 1.0 : An excellent assay.[5]

  • Z' between 0 and 0.5 : A marginal assay.[5]

  • Z' < 0 : The assay is not suitable for screening.[5]

CompoundTargetAssay FormatAvg. IC50 (nM)Standard DeviationZ'-Factor
Compound X (Hypothetical) EGFRHTRF Kinase Assay15.2± 2.10.85
Gefitinib EGFRHTRF Kinase Assay25.5± 3.40.82
Erlotinib EGFRHTRF Kinase Assay22.1± 2.90.84

Data is hypothetical for Compound X and representative for Gefitinib/Erlotinib based on typical kinase assay performance.

CompoundCell LineAssay FormatAvg. IC50 (µM)Standard DeviationZ'-Factor
Compound X (Hypothetical) A549 (NSCLC)CellTiter-Glo®0.85± 0.150.79
Gefitinib A549 (NSCLC)CellTiter-Glo®1.5 - 10+[4]Varies0.75
Erlotinib A549 (NSCLC)CellTiter-Glo®1.0 - 10+[4]Varies0.77

Cell-based IC50 values for established drugs can vary significantly based on the specific cell line and experimental conditions.[4]

The data illustrates a common trend: potency in biochemical assays (nanomolar range) is often higher than in cell-based assays (micromolar range).[7] This discrepancy underscores the importance of using both systems to evaluate a compound. The consistently high Z'-factors (>0.7) for both assay types indicate that the methodologies are robust and suitable for reproducible inhibitor characterization.[8]

Experimental Methodologies: Ensuring Self-Validating Systems

The trustworthiness of your data hinges on the quality of your experimental protocols. Below are detailed, step-by-step methods for the biochemical and cell-based assays used in this comparison.

Protocol 1: Biochemical EGFR Kinase Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for kinase assays, offering a high signal-to-background ratio and reduced interference from library compounds.[9][10]

Objective: To determine the biochemical IC50 of inhibitors against recombinant human EGFR protein.

Materials:

  • Recombinant human EGFR kinase

  • TK Substrate-biotin

  • ATP

  • HTRF Kinase Buffer

  • Europium cryptate-labeled anti-phosphotyrosine antibody (TK-Antibody)

  • Streptavidin-XL665

  • Test compounds (Compound X, Gefitinib, Erlotinib) dissolved in DMSO

  • Low-volume 384-well plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 50 nL of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) controls for maximum activity and "no enzyme" controls for background.

  • Enzyme/Substrate Mix: Prepare a mix of EGFR kinase and TK Substrate-biotin in HTRF Kinase Buffer. Add 5 µL of this mix to each well.

  • Initiate Reaction: Prepare a solution of ATP in HTRF Kinase Buffer. Add 5 µL to each well to start the kinase reaction.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Detection: Prepare a detection mix containing the TK-Antibody and Streptavidin-XL665 in HTRF Detection Buffer. Add 10 µL to each well to stop the reaction.

  • Final Incubation: Seal the plate, protect from light, and incubate at room temperature for 60 minutes.

  • Read Plate: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the ratio against the log of inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells by quantifying ATP, an indicator of metabolic activity.[11][12]

Objective: To determine the cellular IC50 of inhibitors by measuring their effect on the viability of A549 cancer cells.

Materials:

  • A549 cells

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Test compounds (Compound X, Gefitinib, Erlotinib) dissolved in DMSO

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent[11]

Procedure:

  • Cell Seeding: Seed A549 cells into an opaque-walled 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add the desired final concentrations to the appropriate wells. Include "vehicle control" (DMSO only) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[12][13]

  • Reagent Addition: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[12]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]

  • Read Plate: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (medium only). Normalize the data to the vehicle control (100% viability). Plot the normalized values against the log of inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Biological Context and Experimental Logic

To fully appreciate the mechanism of action and the logic behind the assay choices, it is crucial to visualize the underlying biological pathway and the experimental workflows.

EGFR Signaling Pathway and Points of Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to ligands like EGF, activates several downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, which drive cell proliferation and survival.[14][15] Kinase inhibitors like Gefitinib, Erlotinib, and our hypothetical Compound X act by competing with ATP in the intracellular kinase domain, thereby blocking these downstream signals.[14]

EGFR_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds ATP ATP GRB2_SHC GRB2/SHC EGFR->GRB2_SHC Activates PI3K PI3K EGFR->PI3K Activates ADP ADP ATP->ADP P RAS RAS GRB2_SHC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitors Compound X Gefitinib Erlotinib Inhibitors->EGFR Binds & Inhibits (ATP Competitive)

Caption: EGFR signaling pathway and inhibitor mechanism.

Workflow for Assay Comparison

A logical workflow is essential for comparing biochemical and cell-based assay results. This process ensures that data from different platforms can be integrated to form a cohesive understanding of a compound's activity profile.

Assay_Workflow cluster_biochem Biochemical Evaluation cluster_cell Cell-Based Evaluation b1 HTRF Kinase Assay (Protocol 1) b2 Determine Biochemical IC50 b1->b2 b3 Calculate Z'-Factor b2->b3 data_analysis Comparative Data Analysis (Biochemical vs. Cellular Potency) b3->data_analysis c1 Cell Viability Assay (Protocol 2) c2 Determine Cellular IC50 c1->c2 c3 Calculate Z'-Factor c2->c3 c3->data_analysis start Novel Compound (e.g., Compound X) & Reference Inhibitors start->b1 start->c1 conclusion Establish Reproducible Compound Profile data_analysis->conclusion

Caption: Workflow for comparing biochemical and cellular assays.

Conclusion

The rigorous, multi-pronged evaluation of a novel kinase inhibitor like 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine is non-negotiable for its progression in the drug discovery pipeline. By employing robust, well-validated assay platforms such as HTRF for biochemical characterization and ATP-quantification for cell-based effects, researchers can build a reliable and reproducible data package. The direct comparison to established drugs like Gefitinib and Erlotinib provides essential context for a compound's potency and potential. Ultimately, a commitment to scientific integrity, demonstrated through detailed protocols, transparent data presentation, and the use of quality control metrics like the Z'-factor, is what transforms a novel molecule into a credible therapeutic candidate.

References

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Validation

A Head-to-Head Comparison of Pyridinamine Isomers in Biological Assays: A Guide for Researchers

In the landscape of pharmacological research and drug development, the pyridine ring stands as a cornerstone scaffold, giving rise to a multitude of bioactive compounds. Among these, the aminopyridine isomers—2-aminopyri...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmacological research and drug development, the pyridine ring stands as a cornerstone scaffold, giving rise to a multitude of bioactive compounds. Among these, the aminopyridine isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—present a fascinating case study in structure-activity relationships. The seemingly subtle shift in the position of the amino group around the pyridine ring dramatically alters their physicochemical properties and, consequently, their biological activities.[1][2][3] This guide provides a comprehensive, head-to-head comparison of these three isomers, offering field-proven insights and supporting experimental data to inform your research and development endeavors.

Unveiling the Isomers: A Physicochemical Overview

The positioning of the amino group on the pyridine ring directly influences the electron distribution and basicity (pKa) of the isomers, which in turn governs their interaction with biological targets.

IsomerStructurepKa of Conjugate AcidKey Physicochemical Characteristics
2-Aminopyridine 6.86Intermediate basicity; acts as a versatile scaffold in synthesizing a wide array of heterocyclic compounds with diverse biological activities.[4][5]
3-Aminopyridine 5.98Least basic isomer; its derivatives have shown antimicrobial and antitumor properties.[6]
4-Aminopyridine 9.17Most basic isomer due to resonance stabilization of the pyridinium ion; well-established as a potassium channel blocker.[6]

Performance in Biological Assays: A Comparative Analysis

The distinct electronic and structural features of the pyridinamine isomers translate into a diverse range of biological activities, from enzyme inhibition to modulation of ion channels.

Potassium Channel Blocking Activity

The most well-documented and clinically relevant activity of aminopyridines is their ability to block voltage-gated potassium (Kv) channels. This action is particularly prominent for 4-aminopyridine.

Mechanism of Action: 4-Aminopyridine is a non-selective blocker of voltage-gated potassium channels.[7] By physically occluding the ion-conducting pore of these channels, it prolongs the duration of action potentials. This leads to an increased influx of calcium ions at the presynaptic terminal, thereby enhancing the release of neurotransmitters. This mechanism underlies its therapeutic use in conditions like multiple sclerosis, where it helps to improve nerve signal conduction in demyelinated axons.[8]

Caption: General workflow of the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the aminopyridine isomers in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a period appropriate for the cell line and the expected mechanism of action of the compounds (typically 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Antimicrobial Activity

Structure-Activity Relationship (SAR) Insights

The observed differences in the biological activities of the pyridinamine isomers can be attributed to several key factors:

  • Basicity and Protonation: The higher basicity of 4-aminopyridine ensures that it is predominantly in its protonated (charged) form at physiological pH. This charged state is crucial for its interaction with the potassium channel pore. [9]The lower basicity of 3-aminopyridine results in a smaller proportion of the charged species, contributing to its lower potency as a potassium channel blocker.

  • Electronic Distribution: The position of the amino group influences the electron density of the pyridine ring, affecting its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

  • Chelating Ability: 2-Aminopyridine possesses the unique ability to act as a bidentate chelating ligand, involving both the pyridine and amino nitrogen atoms in coordinating with metal ions. [6]This property is exploited in the development of metal-based therapeutics and catalysts.

Conclusion and Future Directions

The head-to-head comparison of pyridinamine isomers reveals a striking example of how subtle structural modifications can lead to profound differences in biological function.

  • 4-Aminopyridine stands out as a potent, albeit non-selective, potassium channel blocker with established clinical utility.

  • 2-Aminopyridine emerges as a highly versatile and valuable scaffold in medicinal chemistry, providing the foundation for a diverse range of therapeutic agents with activities spanning from anticancer to antimicrobial. [4][5]* 3-Aminopyridine , while less potent in potassium channel blocking compared to its 4-isomer, shows promise in the development of novel antimicrobial and antitumor agents.

For researchers and drug development professionals, the choice of aminopyridine isomer will be dictated by the specific biological target and desired therapeutic outcome. Future research should focus on conducting more direct comparative studies of these isomers in a wider range of biological assays to further elucidate their structure-activity relationships and unlock their full therapeutic potential.

References

  • Orie, K. J., & Ibezim, A. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11.
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  • Chen, C., & Chen, Y. (2012). Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit. Journal of Biological Chemistry, 287(51), 42963-42974.
  • Rao, R. N., & Chanda, K. (2021). 2-Aminopyridine – an unsung hero in drug discovery.
  • ResearchGate. (2025, August 8). A Model for 4-Aminopyridine Action on K Channels: Similarities to Tetraethylammonium Ion Action.
  • Vasu, D., Li, H., Hardy, C. D., Poulos, T. L., & Silverman, R. B. (2019). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. ACS medicinal chemistry letters, 10(9), 1308-1314.
  • Greenwood, I. A., Ye, Z., & Mondéjar-Parreño, G. (2020). 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries. British journal of pharmacology, 177(16), 3703-3717.
  • Koyano, S., Tanaka, E., & Kuba, K. (1986). Synaptic facilitation by 3-aminopyridine and its antagonism by verapamil and diltiazem. Naunyn-Schmiedeberg's archives of pharmacology, 333(2), 154-160.
  • Wu, S. N., & Li, H. F. (2000). 4-aminopyridine, a specific blocker of K(+) channels, inhibited inward Na(+) current in rat cerebellar granule cells. Neuroscience letters, 289(2), 105-108.
  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine - an unsung hero in drug discovery. Chemical communications (Cambridge, England), 57(95), 12829-12844.

Sources

Safety & Regulatory Compliance

Safety

Guide to the Safe Disposal of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine. As a substituted brominated pyridinamine, this compound requires car...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine. As a substituted brominated pyridinamine, this compound requires careful management as hazardous chemical waste. The procedures outlined below are grounded in established safety principles for pyridine derivatives and halogenated aromatic compounds to ensure personnel safety and environmental compliance.

The causality behind these stringent protocols stems from the compound's structure:

  • Pyridine Moiety: Pyridine and its derivatives are classified as hazardous waste, often exhibiting toxicity and requiring specific disposal procedures like incineration at high temperatures.[1][2]

  • Bromine Substitution: Halogenated aromatic compounds can be environmentally persistent and may have toxicological effects.

  • Aromatic Amine Structure: Aromatic amines as a class are noted for their potential toxicity.

This guide is designed to empower researchers to manage this chemical waste stream confidently and safely, transforming safety protocols from a checklist into a system of deep, actionable understanding.

Hazard Identification and Safety Data Summary

Hazard Profile Description Primary Safety Precaution
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3][5][8][9]Use in a certified chemical fume hood. Wear appropriate PPE at all times.
Skin Corrosion/Irritation Causes skin irritation.[4][5][6][7]Wear nitrile or neoprene gloves and a lab coat.[2] Avoid all skin contact.
Eye Damage/Irritation Causes serious eye irritation.[3][4][5][6][7]Wear chemical splash goggles or a face shield.[10]
Environmental Hazard Should not be released into the environment.[4] Pyridine-based compounds are not suitable for drain disposal.[2][3][11]Collect all waste in designated, sealed hazardous waste containers.
Chemical Incompatibility Store away from strong oxidizers and strong acids.[2][12][13]Segregate waste containers from incompatible materials.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent exposure during handling and disposal operations.

  • Hand Protection: Wear nitrile or neoprene gloves. If splash contact occurs, remove and dispose of the contaminated gloves immediately and wash your hands.[2][10]

  • Eye and Face Protection: Chemical splash goggles are required at a minimum. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[10]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.

  • Respiratory Protection: All handling of this compound, including waste packaging, must be performed within a certified chemical fume hood to minimize inhalation exposure.[2][12]

Step-by-Step Disposal Protocol

Disposal of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine must be managed as a hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[2][14]

Step 1: Waste Segregation and Collection

Collect all waste containing this compound in a designated, compatible, and properly labeled hazardous waste container.[2]

  • Solid Waste: Collect unreacted reagent, contaminated consumables (e.g., weigh boats, contaminated paper towels), and used silica gel in a clearly labeled, sealable container.

  • Liquid Waste: Collect reaction mixtures and solutions in a dedicated, leak-proof, and shatter-resistant waste container.

  • Contaminated Sharps: Needles, syringes, or broken glassware contaminated with this compound must be placed in a designated sharps container.

Step 2: Container Management
  • Compatibility: Use a container made of a material compatible with pyridine derivatives (e.g., glass or high-density polyethylene).

  • Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "Waste 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine".[2] Include the date accumulation started.

  • Closure: Keep the waste container sealed at all times, except when adding waste.[6][8][12] This prevents the release of vapors.

Step 3: Temporary Storage

Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[2][12] This area should be away from sources of ignition and incompatible materials like strong oxidizers and acids.[12][13]

Step 4: Arranging for Final Disposal

Once the container is full or you have finished the project, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal.[2] They will provide specific instructions based on local and federal regulations. Final disposal for such chemicals typically involves high-temperature incineration by a licensed chemical destruction facility.[1][14]

Spill and Decontamination Procedures

Accidental spills must be managed immediately and safely.

Spill Management Protocol
  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Contain Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.[2][8][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Absorbed Material: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[4]

  • Decontaminate Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department.

Decontamination of Glassware

Thoroughly decontaminate any glassware that has come into contact with the compound before it is washed for reuse.

  • Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound.

  • Collect this first rinse as hazardous liquid waste.

  • Proceed with standard washing procedures.

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the safe disposal of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine.

G Disposal Workflow for 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine start Start: Generation of Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always First assess Assess Waste Type (Solid, Liquid, Sharps) collect_solid Collect Solid Waste in Designated Container assess->collect_solid Solid collect_liquid Collect Liquid Waste in Designated Container assess->collect_liquid Liquid collect_sharps Collect Sharps in Puncture-Proof Container assess->collect_sharps Sharps ppe->assess label Label Container Correctly 'Hazardous Waste' + Chemical Name collect_solid->label collect_liquid->label collect_sharps->label store Store Sealed Container in Secondary Containment label->store contact_ehs Contact EHS for Pickup store->contact_ehs Container Full or Project Complete end End: Waste Safely Managed contact_ehs->end

Sources

Handling

Personal protective equipment for handling 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine

[1][2] Executive Safety Summary Treat as: High Potency / Irritant / Potential Neurotoxin As an Application Scientist, I must emphasize that while specific toxicological data for 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyri...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Safety Summary

Treat as: High Potency / Irritant / Potential Neurotoxin

As an Application Scientist, I must emphasize that while specific toxicological data for 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine (CAS: Analogous to aminopyridine scaffolds) may be sparse, its structural pharmacophore—an aminopyridine derivative —demands strict adherence to the Precautionary Principle .[1][2]

Aminopyridines are known potassium channel blockers and can exhibit significant neurotoxicity and dermal absorption risks [1, 2].[2] The addition of the p-tolyl (4-methylphenyl) and bromo-substituents increases lipophilicity, potentially enhancing skin permeation.[1][2] Do not treat this merely as a "standard organic solid."

Immediate Directive:

  • Primary Engineering Control: All handling of dry powder must occur inside a certified Chemical Fume Hood.[2]

  • Skin Barrier: Double-gloving is mandatory due to the aromatic amine structure.[2]

  • Inhalation Risk: High risk of respiratory irritation and systemic absorption via dust.

Hazard Assessment & Risk Logic

Based on Structure-Activity Relationship (SAR) and Analog Read-Across

Hazard ClassRisk LevelMechanistic Justification
Acute Toxicity (Dermal) High Aminopyridines readily penetrate skin.[1][2] Lipophilic substituents (tolyl/bromo) facilitate transport across the stratum corneum.[2]
Acute Toxicity (Oral) Moderate-High Analogous compounds (e.g., 4-aminopyridine) have low LD50 values.[1][2] Ingestion via hand-to-mouth transfer is a critical risk.[1][2]
Irritation High Halogenated pyridines are potent mucous membrane irritants (Eyes/Respiratory Tract) [3].[2][3]
Sensitization Moderate Aromatic amines are structural alerts for skin sensitization.[2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant defense system . We rely on multiple barriers so that if one fails (e.g., a glove tear), the user remains protected.[2]

Core PPE Requirements[1][3][4]
Body ZoneRecommended EquipmentTechnical Specification & Rationale
Hand Protection Double Nitrile Gloves Inner Layer: 4 mil Nitrile (Bright Blue/White) for contrast.Outer Layer: 5-8 mil Nitrile (Purple/Black).Why:[1][2] Aromatic amines can permeate latex.[2] Nitrile offers superior chemical resistance.[2] Double gloving allows immediate removal of the outer layer upon contamination without exposing skin.[2]
Eye Protection Chemical Splash Goggles Standard safety glasses are insufficient for fine powders that can drift around side shields.[2] Goggles provide a seal against dust entry.[2]
Respiratory Engineering Control (Primary) Fume Hood (Face velocity: 80–100 fpm).Note:[2] If working outside a hood (e.g., balance calibration), a P100 Half-Face Respirator is required.[2]
Body Defense Lab Coat + Apron Standard: Cotton/Poly Lab Coat (Buttoned to neck).Enhanced: Disposable Tyvek sleeves or apron if handling >100mg, to prevent cuff contamination.[2]
Glove Permeation Logic (The "Breakthrough" Rule)[2]
  • Routine Work: Change outer gloves every 60 minutes or immediately upon splash.[2]

  • Solvent Interaction: If the compound is dissolved in DCM (Dichloromethane) , standard nitrile degrades in <5 minutes. Use Silver Shield/Laminate gloves for DCM solutions.[2]

Operational Protocols: Step-by-Step

Phase A: Weighing & Transfer (Highest Risk Phase)

Static electricity can cause this powder to "jump," leading to invisible surface contamination.

  • Preparation:

    • Place a disposable antistatic weighing boat and a waste bag inside the fume hood.[2]

    • Don double nitrile gloves.[2]

    • Ionizer Use: If available, use an anti-static gun on the spatula and boat.

  • The Transfer:

    • Open the vial only inside the hood.[2]

    • Transfer solid gently.[2] Do not "dump."

    • Critical Step: Wipe the threads of the stock vial with a Kimwipe dampened in methanol before recapping.[2] This prevents hazardous crust formation on the cap.[2]

  • Decontamination:

    • Place the used Kimwipe immediately into the solid waste bag inside the hood.[2]

    • Seal the waste bag before removing it from the hood.[2]

Phase B: Reaction Setup & Monitoring
  • Solvent Addition: Add solvent slowly to the solid to minimize aerosolization.[2]

  • Heating: If heating is required (e.g., Suzuki coupling), ensure the system is closed (condenser + nitrogen balloon) to prevent vapor release.

  • Spill Response (Small Scale < 5g):

    • Solid: Cover with wet paper towels (to prevent dust), then wipe up.

    • Liquid: Absorb with vermiculite or spill pads.[2]

    • Disposal: All cleanup materials go into "Hazardous Solid Waste."[2]

Visualization: Safety Logic & Workflow

Risk Assessment Decision Tree

This diagram illustrates the decision-making process for selecting PPE based on the state of the matter.

SafetyLogic Start Start: Handling 5-Bromo-3-methyl- N-(4-methylphenyl)-2-pyridinamine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Powder Liquid Solution / Oil StateCheck->Liquid Dissolved DustRisk Risk: Inhalation & Surface Contamination Solid->DustRisk PermRisk Risk: Dermal Absorption via Solvent Liquid->PermRisk ActionSolid REQUIRED: 1. Fume Hood (Sash <18") 2. Goggles (Seal) 3. Anti-static measures DustRisk->ActionSolid ActionLiquid REQUIRED: 1. Double Nitrile Gloves 2. Check Solvent Compatibility 3. Splash Guard PermRisk->ActionLiquid

Caption: Decision logic for PPE selection based on physical state. Note the distinction between dust control (Solid) and permeation control (Liquid).

Donning & Doffing Workflow

Proper removal (doffing) is just as critical as putting it on (donning) to prevent secondary exposure.[2]

DonningDoffing cluster_don Donning (Entry) cluster_doff Doffing (Exit) Step1 1. Inspect Lab Coat (No tears) Step2 2. Inner Glove (Tuck under cuff) Step1->Step2 Step3 3. Outer Glove (Over cuff) Step2->Step3 Step4 4. Remove Outer Gloves (Beak Method) Step3->Step4 Work Complete Step5 5. Wash Inner Gloves (Soap/Water) Step4->Step5 Step6 6. Remove Inner Gloves & Wash Hands Step5->Step6

Caption: Sequential workflow for double-gloving. Step 5 (Washing inner gloves) is a critical "safety stop" before touching skin.[2]

Waste Disposal & Deactivation[1][5]

Classification: Hazardous Organic Waste (Halogenated).[2]

Waste StreamHandling Protocol
Solid Waste Collect in a dedicated jar labeled "Toxic Solids."[1][2] Do not mix with oxidizers.[2][4]
Liquid Waste Segregate into "Halogenated Organic Solvents" due to the Bromine atom.[2]
Contaminated Sharps Needles used with this compound must go immediately into a sharps bin.[2] Do not recap.
Empty Vials Rinse 3x with Acetone or Methanol.[2] Collect rinsate as Halogenated Waste.[2] Deface label and dispose of glass.

References

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: 5-Amino-3-bromo-2-methylpyridine. Retrieved from [1][2]

  • ChemicalBook. (2025).[2][4][5] 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine Structure & Safety Data. Retrieved from [1][2]

  • PubChem. (2025).[2] Compound Summary: Aminopyridines Toxicity Profile. National Library of Medicine.[2] Retrieved from [1][2]

  • Echemi. (2025).[2][4] SDS for 5-bromo-3-methylpicolinonitrile (Structural Analog). Retrieved from [1][2]

(Note: In the absence of a specific SDS for the exact CAS, safety protocols are derived from the closest structural analogs [Aminopyridines, Halogenated Pyridines] listed above, adhering to standard laboratory safety hierarchy of controls.)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine
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5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine
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